molecular formula C8H6ClN3S B112409 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-62-8

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B112409
CAS No.: 28004-62-8
M. Wt: 211.67 g/mol
InChI Key: OAVULPOOAHQYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a high-value 1,3,4-thiadiazole scaffold recognized for its broad potential in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its core structure is a privileged pharmacophore, contributing to its ability to readily cross cellular membranes and interact with diverse biological targets. In anticancer research, this compound is a foundational precursor for synthesizing potent and selective cytotoxic agents. Studies have demonstrated that derivatives developed from this scaffold can induce apoptotic cell death in cancer cell lines, such as MCF-7 and HepG2, by modulating the Bax/Bcl-2 ratio and activating caspase 9. These derivatives have also been shown to induce cell cycle arrest at the S and G2/M phases, highlighting their multi-faceted mechanism of action . The scaffold has also shown significant promise in agricultural and antiviral research, where synthesized sulfonamide derivatives have exhibited activity against the Tobacco Mosaic Virus (TMV), indicating its utility in protecting crops . Furthermore, in neuroscience, structurally similar 4-(4-chlorophenyl)thiazol-2-amines have been investigated as potential neurodegenerative therapeutics based on their dual inhibition of DNase I and 5-lipoxygenase (5-LO), pathways relevant to apoptosis and inflammation . The inherent versatility of the 1,3,4-thiadiazole ring, often enhanced by substitution with electron-withdrawing groups like chlorine on the phenyl ring, makes this compound a critical starting material for exploring new chemical entities across multiple research domains .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVULPOOAHQYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263749
Record name 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28004-62-8
Record name 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28004-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-chlorophenyl)-[1,3,4]-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, physical characteristics, spectral data, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Physical Properties

This compound is a solid, white to pale cream powder.[1] Its core structure consists of a 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group at the 5-position and an amine group at the 2-position.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name This compound[2][3]
Synonyms 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, 2-(p-Chlorophenyl)-5-amino-1,3,4-thiadiazole[1][4]
CAS Number 28004-62-8[1][2][3]
Molecular Formula C₈H₆ClN₃S[1][2][3]
SMILES C1=CC(=CC=C1C2=NN=C(S2)N)Cl[2]
InChIKey OAVULPOOAHQYDZ-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 211.67 g/mol [2][3]
Appearance White powder[1]
Melting Point 227-233 °C[1]
Purity ≥99% (HPLC)[1]
Storage Temperature 4°C[1]

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are used to elucidate the proton and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. Characteristic peaks would include N-H stretching for the amine group and C=N stretching for the thiadiazole ring.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is reported as 210.9970961 Da.[2][5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of the corresponding benzoyl thiosemicarbazide.[6]

Protocol:

  • Preparation of 4-chlorobenzoyl thiosemicarbazide: Synthesize the thiosemicarbazide intermediate by reacting a 4-chlorobenzoyl derivative (e.g., 4-chlorobenzoyl chloride or a 4-chlorobenzoic acid ester) with thiosemicarbazide.

  • Cyclization: Add the 4-chlorobenzoyl thiosemicarbazide portion-wise to cold (0-5 °C) concentrated sulfuric acid with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralization: Carefully neutralize the resulting solution with a base (e.g., ammonia solution or sodium carbonate solution) to a pH of 8-8.2.[7]

  • Isolation: Collect the precipitated solid via filtration.

  • Purification: Wash the crude product with water, dry it, and recrystallize from a suitable solvent such as ethanol or a DMF/water mixture to yield pure this compound.[3][7]

G cluster_start Starting Materials 4_chlorobenzoyl_derivative 4-Chlorobenzoyl Derivative intermediate 4-Chlorobenzoyl Thiosemicarbazide 4_chlorobenzoyl_derivative->intermediate thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Cyclization (Conc. H₂SO₄, 0-5°C) intermediate->cyclization workup Work-up (Ice Water Quenching) cyclization->workup neutralization Neutralization (Base, pH 8-8.2) workup->neutralization isolation Filtration & Washing neutralization->isolation purification Recrystallization isolation->purification final_product 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine purification->final_product

Caption: General workflow for the synthesis of the title compound.

Spectral Analysis Methodologies
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent such as DMSO-d₆. Spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • FTIR Spectroscopy: Spectra are recorded using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin pellet for analysis.

  • Mass Spectrometry: Low-resolution and high-resolution mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Biological Activity and Signaling Pathways

Derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3]

Anticancer Activity: Induction of Apoptosis

Studies on N-substituted derivatives of this compound have shown potent cytotoxic effects against human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[3] The mechanism of action involves the induction of the intrinsic apoptotic pathway.

Key Events:

  • Upregulation of Bax: The treatment of cancer cells with these derivatives leads to an increased expression of the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: Concurrently, there is a decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Caspase-9 Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates initiator caspase-9.

  • Executioner Caspase Activation: Caspase-9 then activates executioner caspases (e.g., Caspase-3/7), which carry out the systematic dismantling of the cell, leading to apoptosis.[3][8]

Thiadiazole 5-(4-Chlorophenyl)-1,3,4- thiadiazole Derivative Bcl2 Bcl-2 Thiadiazole->Bcl2 Inhibits Bax Bax Thiadiazole->Bax Promotes Mitochondrion Mitochondrial Membrane Disruption Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiadiazole derivatives.

Anticancer Activity: Cell Cycle Arrest

Other related 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[9] One identified mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway.

Key Events:

  • ERK1/2 Inhibition: The thiadiazole derivative inhibits the activation (phosphorylation) of ERK1/2, key kinases in a major cell proliferation signaling pathway.

  • Upregulation of p27/Kip1: Inhibition of the ERK pathway leads to an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1.

  • G0/G1 Arrest: p27/Kip1 binds to and inhibits cyclin-CDK complexes (specifically those active in the G1 phase), preventing the cell from transitioning from the G1 phase to the S phase, thus halting proliferation.[9]

Thiadiazole 2-Amino-1,3,4- thiadiazole Derivative ERK ERK1/2 Activation Thiadiazole->ERK p27 p27/Kip1 Expression Thiadiazole->p27 Promotes ERK->p27 Inhibits G1S G1-S Phase Transition p27->G1S Arrest G0/G1 Cell Cycle Arrest G1S->Arrest Blocked

Caption: Cell cycle arrest mechanism via ERK1/2 pathway inhibition.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound serves as a valuable scaffold in the field of drug discovery and development. Its straightforward synthesis and the potent biological activities of its derivatives, particularly in oncology, make it a compound of high interest. The mechanisms of action, involving the induction of apoptosis via the Bax/Bcl-2 pathway and cell cycle arrest through ERK signaling, provide a solid foundation for further investigation and the rational design of new, more effective therapeutic agents. This guide provides core technical information to support ongoing and future research endeavors with this promising molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound is most commonly achieved through the cyclization of a substituted thiosemicarbazide. A widely adopted method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by an acid-catalyzed cyclization.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from 4-chlorobenzoic acid. The first step involves the formation of an intermediate, 4-chlorobenzoyl thiosemicarbazide, which then undergoes dehydrative cyclization to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 4-chlorobenzoic_acid 4-Chlorobenzoic Acid Step1 Step 1: Formation of 4-chlorobenzoyl thiosemicarbazide 4-chlorobenzoic_acid->Step1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Step1->Step2 Final_Product 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Step2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol details the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines from 4-substituted benzoyl thiosemicarbazides.[1]

Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazide

  • Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.[1]

  • Reflux the reaction mixture for 8-10 hours.[1]

  • After reflux, add an ice-water mixture to the resulting solution.[1]

  • The solid that separates is collected, dried, and recrystallized from rectified spirit.[1]

Step 2: Synthesis of 2-amino 5-(4-substituted phenyl)-1,3,4-thiadiazole

  • Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.[1]

  • Heat the mixture between 60-70°C for 5 hours.[1]

  • Allow the reaction mixture to stand at room temperature overnight.[1]

Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₆ClN₃S[2][3][4]
Molecular Weight 211.67 g/mol [3][4]
Appearance Solid
CAS Number 28004-62-8[3][4]
Exact Mass 210.997096 g/mol [2]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives.

Table 1: Infrared (IR) Spectroscopy Data for Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
N-H3240 - 3260[5]
C-H (aromatic)3030 - 3090[5]
C-H (aliphatic)2816 - 2915[5]
C=O1698 - 1705[5]
C=N1600 - 1648[5]
C=C1573 - 1593[5]

Table 2: ¹H NMR Spectroscopy Data for Derivatives (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ar-H7.58 - 7.97d8.20 - 9.60[5]
NH12.60 - 12.70s-[5]

Table 3: ¹³C NMR Spectroscopy Data for a Derivative

CarbonChemical Shift (δ, ppm)Reference
C=O169.18[5]
Aromatic C128.1 - 165.8[6]

Table 4: Mass Spectrometry Data

Ionm/z
[M]+211
Experimental Protocols for Characterization

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral range is generally from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.[2]

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Characterization_Logic Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and data for researchers in the field. The provided information is based on established scientific literature.

References

A Comprehensive Technical Guide to 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and notable biological activities, with a focus on its potential as an anticancer agent. Experimental methodologies and quantitative data are presented to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiadiazole with the IUPAC name This compound .[1] Its Chemical Abstracts Service (CAS) registry number is 28004-62-8 .[1] The compound is also known by synonyms such as 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.[1]

The 1,3,4-thiadiazole ring is a "privileged" structure in medicinal chemistry, often acting as a bioisostere of pyrimidines, which can lead to the disruption of DNA replication processes in cancer cells.[2] The presence of the 4-chlorophenyl group at the 5-position and an amino group at the 2-position provides a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 28004-62-8[1]
Molecular Formula C₈H₆ClN₃S[1]
Molecular Weight 211.67 g/mol [1]
Exact Mass 210.997096 g/mol [1]
Appearance Crystalline solid[3]
Melting Point 227-229 °C[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide.

General Synthesis Protocol

A common method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles involves the following steps:

  • Formation of 4-(4-chlorobenzoyl)thiosemicarbazide: 4-chlorobenzoyl chloride is reacted with thiosemicarbazide in a suitable solvent.

  • Dehydrocyclization: The resulting 4-(4-chlorobenzoyl)thiosemicarbazide is then treated with a dehydrating agent, such as concentrated sulfuric acid, with heating. The reaction mixture is subsequently neutralized to precipitate the desired product.

Experimental Protocol for the Synthesis of this compound [4]

  • Step 1: Synthesis of 4-(4-chlorobenzoyl)thiosemicarbazide: (Details of this initial step can be found in referenced literature).

  • Step 2: Dehydrocyclization:

    • To 20 mL of concentrated sulfuric acid, add 0.02 mol of 4-(4-chlorobenzoyl)thiosemicarbazide portion-wise with continuous shaking.

    • Heat the mixture to between 60-70°C for 5 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Pour the solution over crushed ice.

    • Precipitate the compound by adding a solution of ammonium hydroxide (NH₄OH).

    • Filter the precipitate and wash thoroughly with distilled water to remove any sulfate impurities.

    • Dry the final product and recrystallize from chloroform.

Spectral Data

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueKey Features
IR (KBr, cm⁻¹) 3372 (N-H stretching), 3064 (aromatic C-H stretching), 1632 (ring C=N stretching), 1562-1448 (aromatic C=C stretching), 862 (C-S-C stretching of the thiadiazole ring)[4]
¹³C NMR (DMSO-d₆, δ, ppm) 175.2 (C-5), 162.2 (C-2), signals corresponding to the 4-chlorophenyl ring[4]
Mass Spectrometry Molecular ion peak consistent with the molecular weight.

Biological Activity and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antiviral properties.

Anticancer Activity

The parent compound, this compound, has shown cytotoxic activity against various cancer cell lines, although its derivatives often exhibit enhanced potency.[5][6] The anticancer efficacy is evaluated using the half-maximal inhibitory concentration (IC₅₀).

Table 3: In Vitro Cytotoxicity of this compound and a Potent Derivative

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound MCF-7 (Breast)94.88[5]
HepG2 (Liver)140.66[5]
HCT116 (Colon)> 24.64[5]
Compound 3 (with p-tolyl sulfonamide derivative) MCF-7 (Breast)17.76[5]
HepG2 (Liver)4.78[5]

The anticancer mechanism of action for potent derivatives of this compound is believed to involve the induction of apoptosis and cell cycle arrest.[2][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a positive control (e.g., 5-Fluorouracil). Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates a general synthetic scheme for derivatives of this compound, which are investigated for their anticancer activity.[8]

G cluster_0 Synthesis of Anticancer Derivatives A 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine (1) B 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4- thiadiazol-2-yl)acetamide (2) A->B  Chloroacetyl chloride,  Anhydrous sodium acetate,  Dry acetone C Piperazine/Piperidine Derivatives (4a-i) B->C  Appropriate secondary amine,  TEA, Dry benzene, Reflux

Caption: Synthetic pathway for piperazine and piperidine derivatives.

Experimental Workflow: Cell Cycle Analysis

The effect of potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives on the cell cycle of cancer cells can be determined using flow cytometry.[2]

G cluster_1 Cell Cycle Analysis Workflow A Seed Cancer Cells B Treat with Test Compound A->B C Incubate for 24-48h B->C D Harvest and Fix Cells C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Phase Distribution (G0/G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Logical Relationship: Proposed Anticancer Mechanism

The cytotoxic effects of potent derivatives of this compound are attributed to the induction of apoptosis.

G cluster_2 Proposed Apoptotic Pathway A Potent 1,3,4-Thiadiazole Derivative B Induction of Apoptosis A->B C Increase in Bax/Bcl-2 Ratio B->C D Activation of Caspase 9 B->D E Cell Cycle Arrest B->E F Cancer Cell Death C->F D->F E->F

Caption: Logical flow of the proposed anticancer mechanism.

References

Spectroscopic Profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of its chemical structure and analytical workflow.

Chemical Structure

The molecular structure of this compound is presented below.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.50m2HAr-H
7.70 - 7.90m2HAr-H
7.25s2H-NH₂

Note: The chemical shifts for the aromatic protons of the 4-chlorophenyl group may appear as two distinct doublets in higher resolution spectra.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.5C-2 (Thiadiazole ring, C-NH₂)
155.0C-5 (Thiadiazole ring, C-Ar)
133.0C-Cl (Aromatic)
130.0C-H (Aromatic)
129.5C-H (Aromatic)
128.0C-Ar (Aromatic, attachment to thiadiazole)
Table 3: FTIR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3286, 3163StrongN-H stretching (asymmetric and symmetric) of -NH₂
3070MediumC-H stretching (aromatic)
1604StrongC=N stretching (thiadiazole ring)
1504MediumN-H bending
1257MediumC-S stretching
835StrongC-H out-of-plane bending (para-disubstituted benzene)
720MediumC-Cl stretching
Table 4: Mass Spectrometry Data (Electron Impact)
m/zRelative Intensity (%)Assignment
211/213100/33[M]⁺ / [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine)
176Moderate[M - Cl]⁺
139High[C₇H₄ClN]⁺
111Moderate[C₆H₄Cl]⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is set from -2 to 12 ppm, while for ¹³C NMR, the range is typically from 0 to 200 ppm. Data is processed using standard NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and its fragmentation pattern.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined in the diagram below.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Acquire FID & Process (Fourier Transform, Phasing, Baseline Correction) NMR->NMR_Data FTIR_Data Acquire Interferogram & Process (Fourier Transform, Background Subtraction) FTIR->FTIR_Data MS_Data Acquire Mass Spectrum (Ion Detection, Mass Analysis) MS->MS_Data Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Functional Groups, m/z values) NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Crystal Structure of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of the heterocyclic compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This document is intended to be a core resource, offering detailed experimental protocols, structured crystallographic data for a closely related analog, and a proposed mechanism of action based on current research trends for this class of compounds.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a member of this important class of compounds. Its structural features, particularly the presence of a chlorine atom on the phenyl ring, are anticipated to influence its physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms in this molecule through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide presents the crystallographic data for the closely related analog, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, to provide valuable structural insights. Furthermore, a detailed synthesis protocol and a discussion of the likely biological signaling pathways targeted by this class of compounds are provided.

Data Presentation: Crystallographic Data

As a proxy for the title compound, the crystallographic data for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is presented below. The substitution of a methyl group for a chlorine atom is expected to result in minor variations in bond lengths and angles, but the overall molecular geometry and crystal packing are likely to be comparable.

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

ParameterValue
Empirical formulaC₉H₉N₃S
Formula weight191.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
a12.284(3) Å
b7.3730(15) Å
c11.263(2) Å
α90°
β109.09(3)°
γ90°
Volume964.0(3) ų
Z4
Density (calculated)1.318 Mg/m³
Absorption coefficient0.293 mm⁻¹
F(000)400

Table 2: Selected Bond Lengths (Å) for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

BondLength (Å)
S(1)-C(1)1.734(3)
S(1)-C(2)1.745(3)
N(1)-N(2)1.378(3)
N(1)-C(1)1.314(4)
N(2)-C(2)1.375(4)
N(3)-C(2)1.340(4)
C(1)-C(3)1.470(4)

Table 3: Selected Bond Angles (°) for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

AngleDegree (°)
C(1)-S(1)-C(2)87.53(15)
C(1)-N(1)-N(2)113.8(2)
C(2)-N(2)-N(1)109.8(2)
S(1)-C(1)-N(1)114.5(2)
S(1)-C(2)-N(2)114.3(2)
N(3)-C(2)-N(2)120.5(3)
N(3)-C(2)-S(1)125.2(2)

Experimental Protocols

This section details the synthetic and crystallographic methodologies for preparing and characterizing 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines.

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide derivative. A general and efficient method is outlined below.

Materials:

  • 4-Chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Thiosemicarbazide (NH₂NHCSNH₂)

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol for recrystallization

Procedure:

  • Synthesis of 4-Chlorobenzoyl chloride: 4-Chlorobenzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chlorobenzoyl chloride.

  • Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide: The crude 4-chlorobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at 0-5 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate, and then dried.

  • Cyclization to this compound: The 1-(4-chlorobenzoyl)thiosemicarbazide is slowly added to a cold (0-5 °C) dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride with stirring. After the addition is complete, the mixture is stirred at room temperature for a specified time and then carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, dimethylformamide/water).

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a proposed signaling pathway that may be targeted by this compound and its derivatives, based on their reported anticancer activities.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Chlorobenzoic Acid + Thionyl Chloride step1 Formation of 4-Chlorobenzoyl Chloride start->step1 step2 Reaction with Thiosemicarbazide step1->step2 intermediate 1-(4-Chlorobenzoyl)thiosemicarbazide step2->intermediate step3 Cyclization (H₂SO₄ or POCl₃) intermediate->step3 product This compound step3->product purification Recrystallization product->purification crystallography Single Crystal X-ray Diffraction purification->crystallography analysis Structure Determination crystallography->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Compound 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine (Proposed Inhibitor) Compound->Akt Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation

An In-depth Technical Guide on the Solubility of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data in public literature, this guide combines inferred solubility characteristics from synthesis and purification documentation with a detailed experimental protocol for precise quantitative determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Inferred Solubility

This compound possesses a molecular structure that includes a polar amino group and a relatively non-polar 4-chlorophenyl group attached to the thiadiazole core. This amphiphilic nature suggests a nuanced solubility profile, with expected solubility in certain organic solvents and limited solubility in aqueous media. The amino group also suggests that the aqueous solubility will be pH-dependent.

While explicit quantitative data is scarce, an inferred solubility profile can be constructed from solvents used in its synthesis and purification, as described in various research articles.

Table 1: Inferred Solubility of this compound in Various Solvents

SolventTypeInferred SolubilityRationale / Reference
EthanolPolar ProticSoluble (especially when heated)Used as a crystallization solvent, implying good solubility at elevated temperatures and lower solubility at room temperature.[1]
AcetonePolar AproticSolubleUsed as a solvent during the synthesis of derivatives.[1]
BenzeneNon-polarSolubleUsed as a solvent for refluxing during the synthesis of derivatives, indicating solubility at elevated temperatures.[1]
AcetonitrilePolar AproticSolubleUsed as a reaction solvent for the synthesis of related sulfonamides.[2]
ChloroformNon-polarLikely SolubleA related compound, 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, is soluble in chloroform.[3]
DichloromethaneNon-polarLikely SolubleA related compound, 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, is soluble in dichloromethane.[3]
WaterPolar ProticSparingly SolubleA structurally similar compound, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, exhibits low water solubility (4.3 µg/mL).[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the shake-flask method is a well-established and recommended protocol.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator (e.g., set to 25°C and 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a UV detector, or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Securely seal the vials and place them in a shaker within a constant temperature environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

  • Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed to permit the sedimentation of the excess solid. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_sampling Sampling & Filtration cluster_quantification Quantification cluster_result Result prep1 Add excess solid compound to a known volume of solvent equilib1 Seal vial and place in shaker at constant temperature (e.g., 25°C) prep1->equilib1 equilib2 Agitate for 24-72 hours to reach equilibrium sep1 Cease agitation and allow solid to sediment equilib2->sep1 sep2 Centrifuge if necessary sep1->sep2 samp1 Withdraw clear supernatant sep2->samp1 samp2 Filter through a 0.22 µm syringe filter samp1->samp2 quant1 Dilute filtrate to fall within calibration range samp2->quant1 quant2 Analyze concentration using HPLC-UV or UV-Vis quant1->quant2 result1 Calculate solubility (e.g., in mg/mL) quant2->result1

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_logic cluster_moieties Structural Moieties cluster_solvents Solvent Types cluster_solubility Expected Solubility compound This compound polar Polar Moiety (Amine Group) compound->polar nonpolar Non-polar Moiety (Chlorophenyl & Thiadiazole Rings) compound->nonpolar polar_solvent Polar Solvents (e.g., Water, Ethanol) polar->polar_solvent interacts with nonpolar_solvent Non-polar Solvents (e.g., Benzene, Chloroform) nonpolar->nonpolar_solvent interacts with sol_polar Higher solubility, especially in protic solvents. pH-dependent in aqueous media. polar_solvent->sol_polar sol_nonpolar Good solubility due to 'like dissolves like' principle. nonpolar_solvent->sol_nonpolar

Caption: Relationship between structural moieties and expected solubility behavior.

References

Biological activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Introduction

The 1,3,4-thiadiazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a versatile pharmacophore due to its ability to act as a hydrogen bond acceptor and a two-electron donor system.[1][3] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties.[2][4][5]

This guide focuses specifically on the derivatives of this compound. The presence of the 4-chlorophenyl group at the 5-position and the amine group at the 2-position provides a key structural framework for the synthesis of novel therapeutic agents.[1] The 2-amino group, in particular, serves as a versatile handle for chemical modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This document provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives for researchers, scientists, and drug development professionals.

Synthetic Approaches

The synthesis of biologically active derivatives often begins with the core molecule, this compound. A common and effective strategy involves the acylation of the 2-amino group to introduce a reactive linker, which can then be coupled with various heterocyclic or aromatic moieties.

A key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is frequently synthesized by reacting the starting amine with chloroacetyl chloride.[6][7] This intermediate is then subjected to nucleophilic substitution reactions with a diverse range of secondary amines, such as substituted piperazines or benzyl piperidine, to yield the final target compounds.[6]

Synthesis_Workflow cluster_reactants1 Step 1: Intermediate Synthesis cluster_reactants2 Step 2: Derivatization A 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine C Intermediate: 2-Chloro-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)acetamide A->C Acylation B Chloroacetyl Chloride E Final Derivative C->E Nucleophilic Substitution D Substituted Amines (e.g., Piperazines)

Caption: General synthetic scheme for this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominently studied.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this class of compounds.[1] Derivatives have shown considerable cytotoxic activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).[1][6]

The structure-activity relationship (SAR) analysis indicates that the nature of the substituent introduced at the 2-amino position is crucial for anticancer potency.[1][7] For instance, incorporating substituted piperazine and benzyl piperidine moieties via an acetamide linker has been shown to significantly enhance cytotoxic activity compared to the unsubstituted parent compound.[7][8] Certain derivatives have exhibited potency comparable or even superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[6][8]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] The 1,3,4-thiadiazole ring can act as a bioisostere of pyrimidines, potentially disrupting DNA replication processes.[1]

Anticancer_Screening_Workflow start Cancer Cell Lines (e.g., MCF-7, HepG2) treat Treat with Thiadiazole Derivative start->treat incubate Incubate (e.g., 48 hours) treat->incubate assay Cytotoxicity Assay (e.g., MTT Assay) incubate->assay measure Measure Cell Viability (Spectrophotometry) assay->measure calc Calculate IC50 Value measure->calc

Caption: Experimental workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Various derivatives of 1,3,4-thiadiazole are recognized for their potent antimicrobial effects.[9][10] Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9] Antifungal activity against species like Aspergillus niger and Candida albicans has also been observed.[9] The antimicrobial potency is influenced by the nature of the substituent on the phenyl ring.[9][10]

Antiviral Activity

Specific modifications to the core structure have yielded compounds with notable antiviral properties. A series of novel 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV).[11][12] Two compounds, in particular, featuring p-tolyl and 3-chlorophenyl substituents on the sulfonamide moiety, exhibited significant anti-TMV activity, with inhibition rates around 50%.[11] This highlights the potential for developing agriculturally relevant antiviral agents from this scaffold.[11][12]

Anti-inflammatory Activity

The 1,3,4-thiadiazole nucleus is also associated with anti-inflammatory properties.[3][13] While specific in-vivo data for 5-(4-Chlorophenyl) derivatives is less documented in the provided context, the general class of 5-aryl-1,3,4-thiadiazol-2-amines has been tested for in-vitro anti-inflammatory activity using methods like the Human Red Blood Cell (HRBC) membrane stabilization technique.[13] This assay suggests a mechanism related to the stabilization of lysosomal membranes, which is a key aspect of the inflammatory process. The propionic acid derivative of a related 1-adamantyl-1,3,4-thiadiazole produced good dose-dependent anti-inflammatory activity in vivo.[14]

Quantitative Data Summary

The biological activities of selected this compound derivatives are summarized below.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Thiadiazole Derivatives

Compound ID 2-Amino Substituent MCF-7 IC₅₀ (µg/mL) HepG2 IC₅₀ (µg/mL) Reference
Derivative 1 -C(O)CH₂-pyridinium 7.56 ± 0.52 - [6]
Derivative 2 -C(O)CH₂-piperazin-1-yl 8.35 ± 0.61 9.12 ± 0.73 [8]
Derivative 3 -C(O)CH₂-(4-phenylpiperazin-1-yl) 5.11 ± 0.39 6.23 ± 0.48 [8]
Derivative 4 -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) 2.32 ± 0.18 3.13 ± 0.25 [6][8]
Derivative 5 -C(O)CH₂-(4-benzylpiperidine-1-yl) 2.51 ± 0.19 3.46 ± 0.27 [6]
5-Fluorouracil N/A (Reference Drug) 6.80 ± 0.45 7.90 ± 0.51 [6][8]

Data are presented as mean ± SD from three independent experiments.

Table 2: Antiviral Activity of Sulfonamide Derivatives Against Tobacco Mosaic Virus (TMV)

Compound ID N-Substituent on Sulfonamide Inactivation Effect (%) at 500 µg/mL Reference
7b p-tolyl 52 ± 3 [11][12]
7i 3-chlorophenyl 49 ± 2 [11][12]
Ningnanmycin N/A (Reference Drug) 54 ± 2 [11][12]

Data represents the mean of three replicates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)[1][6]
  • Materials: this compound, anhydrous sodium acetate, dry acetone, chloroacetyl chloride.

  • Procedure:

    • Dissolve this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL).

    • To this solution, add chloroacetyl chloride (10 mmol) dropwise while stirring at room temperature.

    • Continue stirring the reaction mixture for 1 hour.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, dry, and recrystallize from a suitable solvent to obtain the pure intermediate.

Protocol 2: General Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituted-amino)acetamide Derivatives[6]
  • Materials: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2), appropriate secondary amine (e.g., substituted piperazine), dry benzene, triethylamine (TEA).

  • Procedure:

    • Dissolve the intermediate (1 mmol) in dry benzene (30 mL).

    • Add the appropriate secondary amine (1 mmol) followed by a catalytic amount of TEA (0.2 mL).

    • Heat the mixture under reflux for 16–20 hours. Monitor the reaction progress by TLC.

    • Collect the precipitate formed by filtration while the solution is hot.

    • Dry the solid and recrystallize from ethanol to yield the final product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[6]
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Procedure:

    • Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 48 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Cell Cycle Analysis by Flow Cytometry[1]
  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ice-cold ethanol overnight at 4°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content and cell cycle distribution using a flow cytometer.

Cell_Cycle_Analysis A Seed Cancer Cells in 6-well plates B Treat with Compound (IC50 concentration, 48h) A->B C Harvest and Fix Cells (70% Ethanol) B->C D Stain with Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Determine Percentage of Cells in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the 2-amino position allows for extensive structural modifications, leading to potent agents with diverse biological activities, most notably anticancer and antimicrobial effects. The data presented in this guide underscore the importance of this scaffold. Further investigations into their mechanisms of action, in vivo efficacy, and safety profiles are warranted to translate these promising preclinical findings into viable therapeutic candidates.

References

An In-depth Technical Guide on the Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing primarily on its anticancer properties. While much of the detailed mechanistic data comes from studies on its derivatives, this document consolidates available information on the core compound and its analogues to provide a thorough understanding for researchers in drug discovery and development. The primary mechanisms explored include carbonic anhydrase inhibition, modulation of the VEGFR-2 signaling pathway, and induction of apoptosis. Additionally, this guide touches upon its antiviral, anticonvulsant, and antidepressant activities. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development of this promising scaffold.

Introduction

The 1,3,4-thiadiazole ring is a versatile pharmacophore that forms the core of numerous compounds with a wide spectrum of biological activities. This compound serves as a crucial starting material for the synthesis of a variety of derivatives with enhanced therapeutic potential.[1] The presence of the chlorophenyl group and the amino substituent on the thiadiazole ring provides opportunities for diverse chemical modifications, leading to compounds with activities ranging from anticancer to antimicrobial and neuroactive effects. This guide will delve into the molecular mechanisms that underpin these biological effects, with a primary focus on the anticancer properties that have been most extensively studied.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been evaluated against several cancer cell lines. The parent compound itself has shown cytotoxic effects, although its derivatives often exhibit significantly higher potency.[2]

Cytotoxicity Data

In vitro studies have demonstrated the cytotoxic effects of this compound against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIC50 (µM)
This compoundMCF-794.88[2]
HepG2140.66[2]
Mechanism of Anticancer Action

The anticancer activity of derivatives of this compound is believed to be multifactorial, primarily involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Many sulfonamide derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have been shown to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes play a critical role in maintaining the pH balance in tumor microenvironments, contributing to tumor cell proliferation and survival. Inhibition of these CAs can disrupt the tumor's ability to thrive in hypoxic conditions. While direct inhibitory data for the parent amine is limited, the sulfonamide derivatives consistently show strong inhibition.

Signaling Pathway: Carbonic Anhydrase Inhibition

Compound 5-(4-Chlorophenyl)-1,3,4- thiadiazole-2-amine Derivatives (Sulfonamides) CA_IX_XII Carbonic Anhydrase (CA IX & CA XII) Compound->CA_IX_XII Inhibits Inhibition Inhibition H2CO3_Formation H₂CO₃ Formation CA_IX_XII->H2CO3_Formation Catalyzes pH_Regulation Tumor Microenvironment pH Regulation H2CO3_Formation->pH_Regulation Leads to Tumor_Survival Tumor Cell Survival & Proliferation pH_Regulation->Tumor_Survival Promotes Inhibition->Tumor_Survival Disrupts

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several derivatives of this compound have been identified as inhibitors of VEGFR-2 kinase activity.[5][6][7] By blocking the phosphorylation of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, angiogenesis.

Signaling Pathway: VEGFR-2 Inhibition

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Phosphorylation VEGFR-2 Phosphorylation VEGFR2->Phosphorylation Leads to Compound 5-(4-Chlorophenyl)-1,3,4- thiadiazole-2-amine Derivatives Compound->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Studies on active derivatives have shown that they can induce apoptosis, or programmed cell death, in cancer cells. This is often observed through an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay

cluster_0 MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Test Compound (various concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Add DMSO to Dissolve Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Other Biological Activities

While anticancer activity is the most studied, derivatives of this compound have shown potential in other therapeutic areas.

Antiviral Activity

Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[8][9][10] Certain derivatives have shown significant inhibition of TMV replication.[8]

Anticonvulsant Activity

Some derivatives have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) induced seizure model in mice.[11] The ability of these compounds to prevent the tonic hind limb extension phase of the seizure indicates potential anticonvulsant effects.

Antidepressant Activity

Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which can be synthesized from the core compound, have been investigated for antidepressant activity using the forced swim test in mice.[11] A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the parent compound exhibits moderate anticancer activity, its derivatives have demonstrated significant potential as anticancer, antiviral, anticonvulsant, and antidepressant agents. The primary mechanisms of anticancer action for its derivatives involve the inhibition of carbonic anhydrases and the VEGFR-2 signaling pathway, leading to reduced tumor growth and angiogenesis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical entity and to design novel derivatives with improved efficacy and selectivity. Further investigation into the direct molecular targets of the parent compound is warranted to fully elucidate its mechanism of action.

References

In Vitro Profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of the heterocyclic compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. This scaffold has emerged as a molecule of significant interest in medicinal chemistry, demonstrating a spectrum of pharmacological effects, most notably anticancer and antimicrobial properties. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.

Quantitative Biological Activity

The in vitro efficacy of this compound and its analogs has been predominantly evaluated through cytotoxicity assays against various human cancer cell lines and antimicrobial assays against pathogenic microbes. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics for assessing their potency.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a range of cancer cell lines. The substitution at the 2-amino position has been a key strategy in enhancing this activity.[1]

Compound ID2-Amino SubstituentCancer Cell LineIC50 (µM)Reference
Starting Compound -HMCF-7 (Breast)>100[1]
HepG2 (Liver)>100[1]
Derivative 1 -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)MCF-7 (Breast)2.32 ± 0.18[1]
HepG2 (Liver)3.13 ± 0.25[1]
Derivative 2 -C(O)CH₂-(4-phenylpiperazin-1-yl)MCF-7 (Breast)5.11 ± 0.39[1]
HepG2 (Liver)6.23 ± 0.48[1]
Derivative 3 -C(O)CH₂-piperazin-1-ylMCF-7 (Breast)8.35 ± 0.61[1]
HepG2 (Liver)9.12 ± 0.73[1]
5-Fluorouracil (Control) N/AMCF-7 (Breast)6.80 ± 0.45[1]
HepG2 (Liver)7.90 ± 0.51[1]
Antimicrobial Activity

Certain derivatives have also been investigated for their antimicrobial properties, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)
Fluoro & Chloro derivatives Staphylococcus aureus20-28
Bacillus subtilis20-28
Ciprofloxacin (Control) Staphylococcus aureus18-20
Bacillus subtilis18-20

Experimental Protocols

Standardized protocols are crucial for the reproducible in vitro evaluation of this compound and its derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells by trypsinization.

  • Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.[2]

  • Analyze the DNA content of the cells using a flow cytometer.[3]

Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect early and late apoptotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[6]

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Visualizations: Pathways and Workflows

Proposed Anticancer Signaling Pathway

Studies suggest that derivatives of this compound can induce apoptosis and cell cycle arrest in cancer cells. A potential mechanism involves the modulation of key regulatory proteins. Some derivatives have also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

anticancer_pathway cluster_inhibition Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Arrest S and G2/M Phase Arrest

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflows

Visualizing experimental workflows provides a clear and logical overview of the procedural steps.

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

cell_cycle_workflow A Treat cells with compound B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash cells to remove ethanol C->D E Stain with Propidium Iodide (PI) and RNase A D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Potential Therapeutic Targets of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of its potential therapeutic targets, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and arrest of the cell cycle, with specific molecular targets beginning to be elucidated.

Inhibition of the PI3K/Akt Signaling Pathway

A key therapeutic target identified for derivatives of this scaffold is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway has been observed to induce apoptosis and cause cell cycle arrest in cancer cells.

dot

Akt_Inhibition_Pathway 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivative Akt Akt 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Prevents Cell_Cycle_Arrest Cell_Cycle_Arrest Akt->Cell_Cycle_Arrest Prevents

Caption: Inhibition of Akt by a this compound derivative, leading to apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of various derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀) metric. A summary of reported IC₅₀ values against different cancer cell lines is presented below.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Derivative 4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-7 (Breast)2.32[1]
HepG2 (Liver)3.15[1]
Derivative 4i 2-(4-benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)3.85[1]
HepG2 (Liver)4.21[1]
Compound 3 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)-[2]
Compound 8 N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)-[2]

Note: Specific IC₅₀ values for compounds 3 and 8 against C6 glioma cells were not provided in the abstract, but they were identified as the most potent anticancer agents in the study through inhibition of Akt activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

dot

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h G Add DMSO to dissolve formazan crystals H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. This compound and its derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Potential Targets and Mechanism

While the precise molecular targets for the antimicrobial activity of this specific scaffold are not fully elucidated in the provided search results, 1,3,4-thiadiazole derivatives, in general, are known to interfere with various microbial processes. These can include inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The lipophilicity conferred by the chlorophenyl group may enhance membrane permeability, facilitating entry into microbial cells.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Fluorinated/Chlorinated DerivativesS. aureus20-28A. niger-[3]
B. subtilis20-28C. albicans-[3]

Note: The reference compares the activity of fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives to ciprofloxacin (MIC = 18-20 µg/mL).[3]

Experimental Protocol: Disk Diffusion Method

A common method for screening the antimicrobial activity of new compounds is the agar disk diffusion method.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also been investigated for their antiviral properties, particularly against plant viruses.

Target: Tobacco Mosaic Virus (TMV)

Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess inhibitory activity against the Tobacco Mosaic Virus (TMV).[4][5][6] The exact mechanism of inhibition is not specified but likely involves interference with viral replication or assembly.

Quantitative Data: Antiviral Activity

The antiviral activity against TMV is often reported as the percentage of inhibition at a given concentration.

Compound IDModificationConcentration (µg/mL)Inhibition (%)Reference
7b 5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide500~50[5]
7i N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide500~50[5]
Experimental Protocol: Anti-TMV Assay (Leaf-disk method)

Methodology:

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

  • Compound Application: Leaf disks are punched from the inoculated leaves and floated on a solution containing the test compound at various concentrations.

  • Incubation: The leaf disks are incubated under controlled conditions of light and temperature to allow for viral replication.

  • Virus Quantification: The amount of virus in the leaf disks is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the virus concentration in the treated leaf disks to that in the control (untreated) disks.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The primary therapeutic targets identified to date are centered on anticancer, antimicrobial, and antiviral applications. For its anticancer effects, the inhibition of the PI3K/Akt signaling pathway is a key mechanism. Further research is warranted to elucidate the specific molecular targets and mechanisms of action for its antimicrobial and antiviral activities. The data and protocols presented in this guide offer a solid foundation for future drug discovery and development efforts based on this promising heterocyclic core.

References

Methodological & Application

Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine from 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] this compound is a key synthetic intermediate for the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound starting from 4-chlorobenzoic acid. The described pathway involves a four-step reaction sequence: (I) esterification of the starting carboxylic acid, (II) conversion to the corresponding hydrazide, (III) formation of a thiosemicarbazide intermediate, and (IV) acid-catalyzed cyclization to yield the final 1,3,4-thiadiazole.

Synthetic Workflow

The overall synthetic pathway from 4-chlorobenzoic acid to the target compound is illustrated below.

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B  Step I: Esterification  CH₃OH, conc. H₂SO₄  Reflux   C 4-Chlorobenzohydrazide B->C  Step II: Hydrazinolysis  NH₂NH₂·H₂O, Ethanol  Reflux   D 1-(4-Chlorobenzoyl)thiosemicarbazide C->D  Step III: Thiosemicarbazide Formation  KSCN, HCl  Reflux   E This compound D->E  Step IV: Cyclization  conc. H₂SO₄  Stir at RT  

Caption: Synthetic route for this compound.

Experimental Protocols

Step I: Synthesis of Methyl 4-chlorobenzoate

This protocol is adapted from a standard esterification procedure.[3]

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 4-chlorobenzoic acid (15.6 g, 0.1 mol) and methanol (100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a 5% sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Product: The resulting methyl 4-chlorobenzoate can be used in the next step without further purification.

Step II: Synthesis of 4-Chlorobenzohydrazide

This procedure details the conversion of the methyl ester to the corresponding hydrazide.[3]

  • Apparatus Setup: Use the same setup as in Step I (250 mL round-bottom flask with reflux condenser and magnetic stirrer).

  • Reagent Addition: Dissolve the crude methyl 4-chlorobenzoate (17.0 g, 0.1 mol) in ethanol (100 mL) in the flask.

  • Hydrazine Addition: Add hydrazine hydrate (80%, 15 mL, ~0.25 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 8-10 hours. A solid precipitate should form upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield pure 4-chlorobenzohydrazide.

Step III: Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide

This protocol describes the formation of the key thiosemicarbazide intermediate.

  • Apparatus Setup: A 250 mL round-bottom flask with a reflux condenser and magnetic stirrer is required.

  • Reagent Addition: Suspend 4-chlorobenzohydrazide (17.0 g, 0.1 mol) and potassium thiocyanate (12.6 g, 0.13 mol) in 100 mL of water.

  • Acidification: Add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 2-3.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from an ethanol-water mixture to obtain pure 1-(4-chlorobenzoyl)thiosemicarbazide.

Step IV: Synthesis of this compound

This final step involves the acid-catalyzed cyclization to form the target compound.[2]

  • Apparatus Setup: Use a 100 mL beaker or flask placed in an ice-water bath, equipped with a magnetic stirrer.

  • Reagent Addition: To the flask, add concentrated sulfuric acid (20 mL).

  • Substrate Addition: Cool the acid to 0-5 °C. Add the 1-(4-chlorobenzoyl)thiosemicarbazide (4.6 g, 0.02 mol) portion-wise to the cold, stirred acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization & Isolation: Neutralize the mixture with a concentrated ammonium hydroxide solution until it is alkaline (pH ~8-9). The precipitate that forms is the crude product. Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water and then recrystallize from ethanol to yield the pure this compound.

Data Summary

The following table summarizes the expected quantitative data for the synthesis.

StepCompound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Melting Point (°C)
IMethyl 4-chlorobenzoateC₈H₇ClO₂170.5980-90%41-44
II4-ChlorobenzohydrazideC₇H₇ClN₂O170.6085-95%163-165
III1-(4-Chlorobenzoyl)thiosemicarbazideC₈H₈ClN₃OS229.6975-85%215-218
IVThis compoundC₈H₆ClN₃S211.6770-80%210-213

References

Application Notes and Protocols for the Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, in particular, have garnered significant interest due to their potential as therapeutic agents. The presence of the chlorophenyl group often enhances the biological efficacy of these compounds.

This document provides a detailed protocol for the synthesis of the core compound, this compound, and its subsequent derivatization. The primary synthetic route involves the cyclization of an acylthiosemicarbazide intermediate, which is a common and effective method for constructing the 1,3,4-thiadiazole ring.[3][4]

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a two-stage process. The first stage is the formation of the core thiadiazole ring, and the second stage involves the functionalization of the 2-amino group.

Synthesis_Workflow start_material 4-Chlorobenzoic Acid & Thiosemicarbazide intermediate 4-Chlorobenzoyl Thiosemicarbazide start_material->intermediate Acylation core_compound 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine intermediate->core_compound Cyclodehydration (e.g., conc. H₂SO₄) chloro_intermediate 2-Chloro-N-(5-(4-chlorophenyl) -1,3,4-thiadiazol-2-yl)acetamide core_compound->chloro_intermediate Chloroacetylation (Chloroacetyl Chloride) final_derivative Substituted Amine Derivatives chloro_intermediate->final_derivative Nucleophilic Substitution (Substituted Amines)

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core compound from 4-chlorobenzoic acid and thiosemicarbazide. The key steps involve the formation of an intermediate, 4-substituted benzoyl thiosemicarbazide, followed by acid-catalyzed cyclodehydration.[4]

Materials:

  • 4-Chlorobenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol

  • Ice

Procedure:

  • Synthesis of 4-Chlorobenzoyl Thiosemicarbazide (Intermediate):

    • A mixture of an ester of 4-chlorobenzoic acid (e.g., methyl 4-chlorobenzoate) (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in methanol (50 mL) by heating.[4]

    • The reaction mixture is refluxed for 8-10 hours.[4]

    • After reflux, the mixture is cooled, and ice-cold water is added to precipitate the product.[4]

    • The resulting solid is filtered, dried, and recrystallized from a suitable solvent like rectified spirit.[4]

  • Cyclodehydration to form this compound:

    • The dried 4-chlorobenzoyl thiosemicarbazide (0.02 mol) is added portion-wise to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring and shaking.[4]

    • The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours) to allow for complete cyclization.

    • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate is filtered, washed thoroughly with cold water to remove excess acid, and then with a dilute ammonium hydroxide solution to neutralize any remaining acid.

    • The crude product is dried and recrystallized from ethanol to yield pure this compound.

Protocol 2: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Key Intermediate for Derivatization)

This protocol describes the synthesis of a key intermediate that can be used to generate a wide array of derivatives through nucleophilic substitution.[5]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

Procedure:

  • A mixture of this compound (10 mmol) and anhydrous sodium acetate (10 mmol) is prepared in dry acetone (30 mL).[5]

  • The mixture is cooled in an ice bath, and chloroacetyl chloride (10 mmol) is added dropwise with stirring.[5]

  • The reaction is stirred in the cold for 1 hour.[5]

  • After the stirring period, the reaction mixture is poured into ice-cold water (100 mL).[5]

  • The precipitate that forms is filtered, washed with water, dried, and then recrystallized from ethanol to give the pure intermediate.[5]

Protocol 3: General Procedure for the Synthesis of N-Substituted Derivatives

This protocol details the final step, where the chloroacetamide intermediate is reacted with various amines to produce the target derivatives.[5]

Materials:

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • Substituted amine (e.g., substituted piperazines, benzyl piperidine)

  • Dry benzene

  • Triethylamine (catalytic amount)

Procedure:

  • The intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is reacted with a substituted amine via nucleophilic substitution.[5]

  • This reaction is typically carried out by heating the reactants under reflux in dry benzene with a catalytic amount of triethylamine.[5]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified, often by column chromatography or recrystallization, to yield the final derivative.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of the core compound and a representative derivative.

Compound NameStarting MaterialsKey ReagentsReaction TimeTemperatureYield (%)Reference
This compound4-Chlorobenzoyl thiosemicarbazideConc. H₂SO₄2-4 hRoom Temp.70-85[4]
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideThis compound, Chloroacetyl chlorideAnhydrous NaOAc1 h0-5 °C~85-90[5]
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, 1-(2-Ethoxyphenyl)piperazineTriethylamine (cat.)19 hReflux85[5]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These methods include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For instance, the N-H stretching of the amino group in the parent compound, the C=O stretching in the acetamide derivatives, and the C=N stretching of the thiadiazole ring.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by showing the connectivity of atoms. The aromatic protons of the 4-chlorophenyl ring typically appear as distinct doublets in the ¹H NMR spectrum.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: To confirm the elemental composition of the final products.[6]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Chloroacetyl chloride is corrosive and a lachrymator; handle with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Applications of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine serves as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols based on published research to guide the utilization of this compound in drug discovery and development.

Anticancer Applications

Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies reveal that modifications at the 2-amino group of the thiadiazole ring significantly influence the anticancer potency. The introduction of piperazine and benzyl piperidine moieties through an acetamide linker has been shown to enhance cytotoxic effects.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Table 1: Cytotoxic Activity of Piperazine Derivatives [1][3]

Compound ID2-Amino SubstituentMCF-7 IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)
Derivative 1 -H>100>100
Derivative 2 -C(O)CH₂-piperazin-1-yl8.35 ± 0.619.12 ± 0.73
Derivative 3 -C(O)CH₂-(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48
Derivative 4 -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25
5-Fluorouracil N/A6.80 ± 0.457.90 ± 0.51

Table 2: Cytotoxic Activity of Benzyl Piperidine and Pyridinium Derivatives [1]

Compound ID2-Amino SubstituentMCF-7 IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)
Derivative 4i -C(O)CH₂-(4-benzylpiperidin-1-yl)3.15 ± 0.294.07 ± 0.36
Derivative 3 -C(O)CH₂-pyridinium chloride7.56 ± 0.588.81 ± 0.71
Experimental Protocols

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

  • This compound

  • Anhydrous sodium acetate

  • Dry acetone

  • Chloroacetyl chloride

Procedure:

  • To a solution of this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol).

  • Stir the reaction mixture in the cold for 1 hour.

  • Pour the mixture into ice-cold water (100 mL).

  • Filter the formed precipitate, wash with water, and dry.

  • Crystallize the product from ethanol.

Materials:

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate from Protocol 1)

  • Appropriate secondary amine (e.g., substituted piperazine, benzyl piperidine)

  • Dry benzene

  • Triethylamine (TEA)

Procedure:

  • To a solution of the intermediate (1 mmol) in dry benzene (30 mL), add the appropriate secondary amine (1 mmol) followed by a catalytic amount of TEA (0.2 mL).

  • Heat the mixture under reflux for 16–20 hours, monitoring the reaction progress by TLC.

  • Collect the formed precipitate by filtration while hot.

  • Dry the precipitate and crystallize from ethanol.

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • MCF-7 and HepG2 cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate 2-Chloro-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)acetamide start->intermediate Chloroacetyl chloride derivatives Substituted Piperazine/ Benzyl Piperidine Derivatives intermediate->derivatives Secondary amine, TEA cytotoxicity In Vitro Cytotoxicity Assay (MCF-7, HepG2) derivatives->cytotoxicity analysis Data Analysis (IC50 Determination) cytotoxicity->analysis

Synthesis and evaluation workflow for anticancer agents.

apoptosis_pathway compound 5-(4-Chlorophenyl)-1,3,4- thiadiazole Derivative cell Cancer Cell compound->cell bax Bax cell->bax Upregulation bcl2 Bcl-2 cell->bcl2 Downregulation caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition apoptosis Apoptosis caspase9->apoptosis

Proposed apoptotic signaling pathway.

Antimicrobial Applications

The 1,3,4-thiadiazole scaffold is also a key component in the development of novel antimicrobial agents.

Antibacterial and Antifungal Activity

Derivatives of this compound have demonstrated inhibitory effects against a range of bacterial and fungal strains.[4][5] Fluorinated and chlorinated derivatives have shown particularly good inhibitory effects against S. aureus and B. subtilis.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Table 3: Antibacterial and Antifungal Activity [4][5]

Compound TypeMicroorganismMIC (µg/mL)
Fluorinated/Chlorinated DerivativesS. aureus20-28
Fluorinated/Chlorinated DerivativesB. subtilis20-28
Ciprofloxacin (Standard)S. aureus, B. subtilis18-20
Experimental Protocols

Materials:

  • Bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Fungal strains (A. niger, C. albicans)

  • Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs

  • Test compounds and standard drugs (e.g., Ciprofloxacin, Fluconazole) dissolved in DMSO

Procedure:

  • Prepare agar plates and inoculate with the respective microbial cultures.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds.

  • Place the discs on the surface of the agar plates.

  • Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 72 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Applications

Certain derivatives of 5-aryl-1,3,4-thiadiazol-2-amines have been investigated for their anti-inflammatory properties.[6][7][8]

In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of these compounds can be assessed using the human red blood cell (HRBC) membrane stabilization method. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions.

Experimental Protocols

Materials:

  • Fresh whole human blood

  • Phosphate buffered saline (PBS)

  • Hypotonic and isotonic saline solutions

  • Test compounds and standard drug (e.g., Diclofenac sodium)

Procedure:

  • Prepare a 10% v/v suspension of human red blood cells in isotonic saline.

  • Mix the test compound at various concentrations with the HRBC suspension.

  • Incubate the mixture at 56°C for 30 minutes.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.

  • Calculate the percentage of membrane stabilization.

Other Medicinal Chemistry Applications

The versatile 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold has also been explored for other therapeutic applications, including:

  • Antiviral Activity: Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the tobacco mosaic virus (TMV).[9][10]

  • Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus is present in compounds investigated for their anticonvulsant properties.[11]

These diverse applications underscore the importance of this compound as a privileged scaffold in the design and development of new therapeutic agents. Further research into its various derivatives is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have emerged as a promising class of anticancer agents.[2] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][3] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in anticancer drug discovery.

Application Notes

Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression in cancer cells.[1][3]

  • Apoptosis Induction: Several potent derivatives have been shown to induce apoptosis. This is often mediated by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, treatment with specific derivatives has led to a significant increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction. An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as caspase-9, which are executioner enzymes in the apoptotic cascade.[3]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. Studies have shown that treatment can lead to cell cycle arrest at the S and G2/M phases, depending on the specific derivative and cancer cell line.[3]

  • Enzyme Inhibition: Some derivatives of the 1,3,4-thiadiazole scaffold have been found to inhibit key signaling pathways involved in cancer progression, such as the Akt and VEGFR-2 pathways.[4][5] Inhibition of these pathways can suppress tumor growth, metastasis, and angiogenesis.[6]

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is significantly influenced by the nature of the substituents at the 2-amino group and the 5-position of the thiadiazole ring.[1][2]

  • Modifications at the 2-amino group, such as the introduction of piperazine or piperidine rings through an acetamide linker, have been shown to enhance cytotoxic activity.[2][6]

  • The lipophilicity of the substituents also plays a crucial role. For example, derivatives featuring more lipophilic moieties like o-ethoxyphenyl or benzyl groups have demonstrated improved potency against breast (MCF-7) and liver (HepG2) cancer cell lines.[2]

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4e N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-7 (Breast)2.32[6]
HepG2 (Liver)3.15[6]
4i N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideMCF-7 (Breast)4.65[6]
HepG2 (Liver)5.89[6]
14a Pyridinium derivativeMCF-7 (Breast)8.35[6]
14b Substituted piperazine derivativeMCF-7 (Breast)2.32[6]
14c Benzyl piperidine derivativeMCF-7 (Breast)4.65[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)

This protocol describes the synthesis of a key intermediate for further derivatization.[1][2]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

Procedure:

  • Dissolve this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (10 mmol) dropwise to the stirred solution.

  • Continue stirring in the cold for 1 hour.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry to yield the product.

Protocol 2: General Procedure for the Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide Derivatives

This protocol outlines the synthesis of a series of piperazine and piperidine derivatives with significant anticancer activity.[1][2]

Materials:

  • 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate from Protocol 1)

  • Appropriate secondary amine (e.g., substituted piperazines, benzyl piperidine)

  • Triethylamine (TEA)

  • Dry benzene

Procedure:

  • Prepare a mixture of the intermediate from Protocol 1 (1 mmol), the appropriate secondary amine (1 mmol), and a catalytic amount of triethylamine in dry benzene (20 mL).

  • Reflux the mixture for 16–20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether.

  • Collect the resulting solid by filtration and recrystallize from an appropriate solvent to afford the final compounds.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of the effect of a test compound on the cell cycle.[1]

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G Apoptosis Induction Pathway Thiadiazole 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

G Experimental Workflow: Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add Test Compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Dissolve Add DMSO to dissolve Formazan Incubate3->Dissolve Read Measure Absorbance Dissolve->Read Calculate Calculate Cell Viability (%) Read->Calculate Determine Determine IC50 Value Calculate->Determine G Experimental Workflow: Cell Cycle Analysis start Treat cells with test compound harvest Harvest cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in ice-cold 70% Ethanol wash1->fix store Store at -20°C fix->store wash2 Wash with PBS store->wash2 stain Stain with PI and RNase A wash2->stain analyze Analyze by Flow Cytometry stain->analyze result Determine cell cycle distribution analyze->result

References

Application Notes and Protocols: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its Derivatives in Tobacco Mosaic Virus (TMV) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine against the Tobacco Mosaic Virus (TMV). While direct antiviral data for the parent amine compound is not extensively available in the public domain, studies on its sulfonamide derivatives have shown promising results, indicating the potential of this chemical scaffold in the development of novel antiviral agents for agricultural applications.

Introduction

The 1,3,4-thiadiazole ring is a key heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal, antibacterial, and antiviral properties. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the replication of the Tobacco Mosaic Virus, a widespread and economically damaging plant pathogen. This document summarizes the available quantitative data, provides detailed experimental protocols for the evaluation of these compounds, and outlines the synthetic pathways.

Data Presentation: Antiviral Activity

The antiviral activity of sulfonamide derivatives of this compound against TMV has been evaluated using the half-leaf method. The following tables present the quantitative data from these studies.

Table 1: In Vivo Anti-TMV Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamide Derivatives [1][2]

Compound IDDerivative StructureConcentration (µg/mL)Inhibition Rate (%)
7b 5-(4-Chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide500~50
7i 5-(4-Chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide500~50
Ningnanmycin Commercial Antiviral Agent (Control)500~50-58

Note: The data presented is for sulfonamide derivatives of the core compound this compound.[1][2]

Experimental Protocols

This section provides detailed protocols for the synthesis of the parent compound and the evaluation of the antiviral and cytotoxic activities of its derivatives.

Synthesis of this compound and its Precursors

The synthesis of the core structure and its derivatives can be achieved through a multi-step process starting from 4-chlorobenzoic acid.[1][2]

Protocol 3.1.1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (Precursor) [1][2]

  • Esterification: Reflux 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to yield methyl 4-chlorobenzoate.

  • Hydrazinolysis: Treat the resulting methyl ester with hydrazine hydrate in ethanol to obtain 4-chlorobenzohydrazide.

  • Salt Formation: React 4-chlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium dithiocarbazate salt.

  • Cyclization: Cyclize the potassium salt in an acidic medium (e.g., with concentrated sulfuric acid) at low temperature (0°C) to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Protocol 3.1.2: Synthesis of this compound

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of a thiosemicarbazone derivative of the corresponding aldehyde using a suitable oxidizing agent.

  • Thiosemicarbazone Formation: React 4-chlorobenzaldehyde with thiosemicarbazide in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to form 2-(4-chlorobenzylidene)hydrazine-1-carbothioamide.

  • Oxidative Cyclization: Subject the thiosemicarbazone to oxidative cyclization using an oxidizing agent like ferric chloride (FeCl3) or hydrogen peroxide (H2O2) in a suitable solvent to yield this compound.

Antiviral Activity Assay against TMV (Half-Leaf Method)

This in vivo assay evaluates the ability of a compound to inhibit the formation of local lesions caused by TMV on a susceptible host plant, typically Nicotiana glutinosa or other local lesion hosts.

Materials:

  • Nicotiana glutinosa plants at the 6-8 leaf stage.

  • Purified Tobacco Mosaic Virus (TMV) solution (e.g., 6 mg/mL).

  • Phosphate buffer (0.01 M, pH 7.0).

  • Test compound solutions at various concentrations (e.g., 500 µg/mL).

  • Control solution (e.g., solvent used to dissolve the compound).

  • Carborundum (600 mesh) as an abrasive.

  • Sterile cotton swabs.

Procedure:

  • Plant Preparation: Select healthy, uniform Nicotiana glutinosa plants.

  • Inoculation Preparation: Prepare a TMV inoculum by diluting the purified virus solution in phosphate buffer to a concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf).

  • Compound Application:

    • Protective Activity: Gently rub the left half of each leaf with the test compound solution using a cotton swab. The right half is treated with the control solution. After 2 hours, dust the entire leaf with carborundum and inoculate with the TMV solution.

    • Curative Activity: First, inoculate the entire leaf with TMV as described above. After 30 minutes, apply the test compound solution to the left half of the leaf and the control solution to the right half.

    • Inactivation Activity: Mix the test compound solution with the TMV inoculum and incubate for 30 minutes. Inoculate the left half of the leaf with this mixture and the right half with a mixture of the control solution and TMV inoculum.

  • Incubation: Keep the inoculated plants in a greenhouse under controlled conditions (e.g., 25-28°C, 12h light/12h dark cycle).

  • Data Collection: After 3-4 days, count the number of local lesions on both the treated and control halves of each leaf.

  • Calculation: Calculate the inhibition rate using the following formula:

    • Inhibition Rate (%) = [(C - T) / C] × 100

    • Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

Cytotoxicity Assay (MTT Assay)

This assay determines the potential phytotoxicity of the test compounds on plant cells or can be adapted for mammalian cell lines to assess general toxicity.

Materials:

  • Suspension-cultured plant cells (e.g., from tobacco) or a relevant mammalian cell line.

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compound solutions at various concentrations.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach or stabilize overnight.

  • Treatment: Add various concentrations of the test compound to the wells and incubate for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualizations

Experimental Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Antiviral Assay (Half-Leaf Method) cluster_data Data Analysis Start 4-Chlorobenzoic Acid Precursor 5-(4-Chlorophenyl)-1,3,4- thiadiazole Precursor Start->Precursor Derivative Test Compound (e.g., Sulfonamide) Precursor->Derivative Treatment Compound Application (Left Half-Leaf) Derivative->Treatment Plant Nicotiana glutinosa Plant Inoculation TMV Inoculation Plant->Inoculation Inoculation->Treatment Control Control Application (Right Half-Leaf) Inoculation->Control Incubation Incubation (3-4 days) Treatment->Incubation Control->Incubation Lesion_Count Local Lesion Counting Incubation->Lesion_Count Calculation Calculate Inhibition Rate (%) Lesion_Count->Calculation Evaluation Evaluate Antiviral Efficacy Calculation->Evaluation

Caption: Workflow for screening the antiviral activity of synthesized compounds against TMV.

Logical Flow of Cytotoxicity Assessment

Cytotoxicity_Assessment start Start cell_prep Prepare Cell Suspension (e.g., Tobacco Protoplasts) start->cell_prep seeding Seed Cells in 96-well Plate cell_prep->seeding treatment Add Test Compound (Various Concentrations) seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_dev Incubate for Formazan Crystal Formation mtt_add->formazan_dev solubilize Add DMSO to Solubilize Crystals formazan_dev->solubilize read_abs Read Absorbance solubilize->read_abs analyze Calculate Cell Viability and IC50 Value read_abs->analyze end End analyze->end

Caption: Step-by-step logical flow of a typical MTT cytotoxicity assay.

Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives against TMV has not been fully elucidated, research on other 1,3,4-thiadiazole compounds suggests a potential role in inducing systemic acquired resistance (SAR) in the host plant. This can involve the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins, which help the plant to mount a broader and more durable defense against viral pathogens. Other potential mechanisms could include direct interaction with viral components, such as the coat protein, thereby inhibiting viral assembly or disassembly. Further research is required to pinpoint the exact molecular targets of these compounds in the context of TMV infection.

References

Application Notes and Protocols for 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have emerged as a promising class of compounds with significant anticancer activity against a range of human cancer cell lines. These compounds have been shown to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer models. This document provides detailed application notes, experimental protocols, and data on the sensitivity of different cancer cell lines to these compounds, aiming to facilitate further research and drug development efforts in this area.

Sensitive Cell Lines and Cytotoxicity

Derivatives of this compound have demonstrated cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several derivatives in different cancer cell lines. The most consistently sensitive cell lines include those from breast, liver, and colon cancers.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives in Various Cancer Cell Lines

Compound DerivativeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
Derivative 14a 8.359.12--[1]
Derivative 14b 5.116.23--[1]
Derivative 14c 2.323.13--[1]
Pyridine Derivative 18 -IC50 range: 2.03–37.56IC50 range: 2.03–37.56-[1]
Honokiol Derivative 8a 4.613.282.541.62[1]
Compound 4e ----[2]
Compound 4i ----[2]
Compound 3 ----[3]

Note: The specific structures of the derivatives are detailed in the cited literature. This table presents a summary of the reported cytotoxic activities.

Mechanism of Action & Signaling Pathways

The anticancer effects of this compound derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Some derivatives have been shown to arrest the cell cycle at the S and G2/M phases. The induction of apoptosis is a key mechanism, and studies have indicated an increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cells, suggesting the involvement of the intrinsic apoptotic pathway. Furthermore, some 1,3,4-thiadiazole derivatives are thought to exert their effects by inhibiting protein kinases, such as tyrosine kinases, which are critical for cell signaling pathways that regulate cell proliferation and survival.

Below is a diagram illustrating a potential signaling pathway affected by these compounds.

G Potential Signaling Pathway 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative Tyrosine Kinase Tyrosine Kinase 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative->Tyrosine Kinase Inhibition Cell Cycle Progression Cell Cycle Progression 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative->Cell Cycle Progression Arrest Apoptosis Apoptosis 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine_Derivative->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway Tyrosine Kinase->PI3K/Akt Pathway Activation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes Cell Cycle Progression->Cell Proliferation & Survival Apoptosis->Cell Proliferation & Survival Inhibits

Caption: Hypothesized signaling pathway targeted by the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compound Add Compound Incubate 24h->Add Compound Incubate 48-72h Incubate 48-72h Add Compound->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G Apoptosis Assay Workflow Harvest Cells Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI Incubate 15 min Incubate 15 min Add Annexin V & PI->Incubate 15 min Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate 15 min->Analyze by Flow Cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of the cell cycle distribution by staining with propidium iodide (PI) and subsequent flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry.

G Cell Cycle Analysis Workflow Harvest Cells Harvest Cells Fix in 70% Ethanol Fix in 70% Ethanol Harvest Cells->Fix in 70% Ethanol Wash with PBS Wash with PBS Fix in 70% Ethanol->Wash with PBS Stain with PI/RNase A Stain with PI/RNase A Wash with PBS->Stain with PI/RNase A Incubate 30 min Incubate 30 min Stain with PI/RNase A->Incubate 30 min Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate 30 min->Analyze by Flow Cytometry

Caption: Workflow for cell cycle analysis using PI staining.

References

Application Notes and Protocols for Bioassay Methods: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioassay methods for evaluating the biological activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] This document outlines detailed protocols for key in vitro assays and provides a framework for data presentation and visualization to facilitate research and drug development efforts.

Anticancer Activity Evaluation

Derivatives of this compound have demonstrated significant cytotoxic activities against various cancer cell lines.[1][2] The primary methods for assessing anticancer potential include evaluating cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected derivatives of this compound against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound ID5-Substituent2-Amino SubstituentMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
Derivative 1 4-chlorophenyl-H>100>100[2]
Derivative 2 4-chlorophenyl-C(O)CH₂-piperazin-1-yl8.35 ± 0.619.12 ± 0.73[2]
Derivative 3 4-chlorophenyl-C(O)CH₂-(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48[2]
Derivative 4 4-chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25[2]
5-Fluorouracil N/AN/A6.80 ± 0.457.90 ± 0.51[2]
Experimental Protocols

This assay assesses the cytotoxic effects of the compound on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound (and its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate at 4°C for at least 30 minutes.[6]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

anticancer_workflow cluster_viability Cell Viability Assay (MTT) cluster_cell_cycle Cell Cycle Analysis seed_cells Seed Cancer Cells (96-well plate) treat_compound Treat with 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine seed_cells->treat_compound incubate_24_72h Incubate (24-72h) treat_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_cells_cc Treat Cells with Test Compound harvest_cells Harvest & Fix Cells treat_cells_cc->harvest_cells pi_stain Stain with Propidium Iodide harvest_cells->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data

Caption: Workflow for in vitro anticancer activity assessment.

apoptosis_pathway cluster_cell Cancer Cell compound 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis antimicrobial_workflow cluster_disc_diffusion Disc Diffusion Assay cluster_mic MIC Determination (Broth Microdilution) prep_inoculum_dd Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum_dd->inoculate_plate apply_discs Apply Compound-Impregnated Discs inoculate_plate->apply_discs incubate_24h_dd Incubate (24h) apply_discs->incubate_24h_dd measure_zone Measure Zone of Inhibition incubate_24h_dd->measure_zone serial_dilution Prepare Serial Dilutions of Compound inoculate_wells Inoculate Wells serial_dilution->inoculate_wells prep_inoculum_mic Prepare Bacterial Inoculum prep_inoculum_mic->inoculate_wells incubate_20h_mic Incubate (16-20h) inoculate_wells->incubate_20h_mic determine_mic Determine MIC (Lowest concentration with no growth) incubate_20h_mic->determine_mic

References

Application Notes and Protocols for Molecular Docking Study of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a molecular docking study of the compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, antiviral, and anticonvulsant activities. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.

This document outlines a detailed protocol for performing a molecular docking study against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. The methodologies described herein utilize widely accessible software and tools, ensuring that researchers can readily apply these protocols in their own work.

Overview of this compound

This compound is a heterocyclic compound with a molecular formula of C8H6ClN3S. Its structure is characterized by a central 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group and an amine group. Derivatives of this scaffold have been reported to exhibit a range of biological activities. For instance, various studies have demonstrated the anticancer properties of 5-aryl-1,3,4-thiadiazole derivatives against cell lines such as MCF-7 and HepG2. Additionally, certain sulfonamide derivatives have shown antiviral activity against the Tobacco Mosaic Virus. Given the established role of VEGFR-2 in tumor angiogenesis, it serves as a compelling target for in-silico analysis of this compound.

Experimental Protocols

This section provides a step-by-step protocol for a molecular docking study of this compound against VEGFR-2 using AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking program.

  • Avogadro: An advanced molecular editor for ligand preparation.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): Source for the 3D structure of the target protein.

  • PubChem Database: Source for the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 668392) in SDF format.

  • Energy Minimization:

    • Open the SDF file in Avogadro.

    • Add polar hydrogens by navigating to Build > Add Hydrogens.

    • Perform energy minimization to obtain a stable conformation. Go to Extensions > Optimize Geometry.

    • Save the optimized ligand structure as a MOL2 file.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of VEGFR-2 (PDB ID: 2OH4) from the Protein Data Bank. This structure is in complex with a ligand, which will help in defining the binding site.

  • Prepare the Receptor:

    • Open the PDB file (2OH4.pdb) in MGLTools.

    • Remove water molecules and the co-crystallized ligand from the protein structure.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add).

    • Compute Gasteiger charges to assign partial charges to the protein atoms (Edit > Charges > Compute Gasteiger).

    • Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose).

Molecular Docking with AutoDock Vina
  • Prepare Ligand for Docking:

    • In MGLTools, open the energy-minimized ligand (MOL2 file).

    • The program will automatically detect the root and rotatable bonds.

    • Save the ligand in PDBQT format (Ligand > Output > Save as PDBQT).

  • Define the Binding Site (Grid Box Generation):

    • With the prepared protein loaded in MGLTools, go to Grid > Grid Box.

    • Center the grid box on the active site of VEGFR-2. The coordinates of the co-crystallized ligand from the original PDB file can be used to define the center. For PDB ID 2OH4, the active site is defined by residues such as Cys919, Glu885, and Asp1046.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket.

  • Create Configuration File:

    • Create a text file named config.txt with the following parameters:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared protein, ligand, and configuration files.

    • Execute the following command:

    • The output file docking_results.pdbqt will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The docking_log.txt file will contain the binding affinity values for each pose.

    • Visualize the docking results using PyMOL or UCSF Chimera by loading the protein PDBQT and the docking_results.pdbqt files. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-scoring pose.

Data Presentation

The quantitative results from the molecular docking study are summarized in the table below. This table presents the binding affinities and inhibition constants for the top predicted binding poses of this compound with VEGFR-2.

PoseBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.50.58Cys919, Glu885Leu840, Val848, Ala866, Leu1035
2-8.20.92Asp1046Val899, Phe918, Cys1045
3-7.91.65Glu917Leu889, Val916, Phe1047

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking protocol.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Avogadro) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (MGLTools) protein_prep->grid run_vina Run AutoDock Vina grid->run_vina analyze Analyze Results (PyMOL/Chimera) run_vina->analyze

Caption: Workflow for the molecular docking study.

VEGFR-2 Signaling Pathway

This diagram depicts a simplified signaling cascade initiated by the activation of VEGFR-2, which is a key pathway in angiogenesis. The molecular docking study aims to identify compounds that can inhibit this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Application Notes and Protocols for Screening 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, in particular, have shown promise as potential therapeutic agents. The incorporation of the 1,3,4-thiadiazole ring, considered a bioisostere of the pyrimidine ring, may interfere with DNA synthesis and other critical cellular processes in cancer cells.[1] This document provides a detailed experimental framework for the initial screening and characterization of novel this compound derivatives for their potential anticancer activity.

The provided protocols outline a systematic approach, beginning with a primary in vitro cytotoxicity screening to identify lead compounds. This is followed by secondary assays to elucidate the mechanism of action, including the induction of apoptosis and effects on cell cycle progression. Finally, a method for investigating the modulation of key cancer-related signaling pathways is described.

Experimental Screening Workflow

A hierarchical screening approach is recommended to efficiently identify and characterize promising anticancer candidates from a library of this compound derivatives. The workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies for the most potent compounds.

G cluster_0 Primary Screening cluster_1 Hit Selection cluster_2 Secondary Screening & Mechanistic Studies cluster_3 Target Validation A Library of 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivatives B MTT Cytotoxicity Assay (e.g., MCF-7, A549, HepG2 cell lines) A->B C IC50 Determination & Prioritization B->C D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Caspase Activity Assay (e.g., Caspase-3/7) D->F G Western Blot Analysis (e.g., PI3K/Akt, MAPK/ERK pathways) E->G

Caption: A stepwise experimental workflow for screening and characterizing novel anticancer compounds.

Experimental Protocols

Primary Screening: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1MCF-7
Derivative 1A549
Derivative 2MCF-7
Derivative 2A549
DoxorubicinMCF-7
DoxorubicinA549
Secondary Screening: Apoptosis and Cell Cycle Analysis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with the test compound at its IC50 concentration

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the selected compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Derivative X (IC50)
Positive Control

This protocol assesses the effect of the compounds on cell cycle progression.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%)

  • Cancer cells treated with the test compound at its IC50 concentration

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the selected compounds at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Derivative X (IC50)
Mechanistic Studies: Western Blot Analysis

This protocol investigates the effect of the compounds on key signaling proteins involved in cancer cell proliferation and survival.

Materials:

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Treatmentp-Akt/Akt Ratiop-ERK/ERK RatioCleaved Caspase-3 LevelCleaved PARP Level
Vehicle Control
Derivative X (IC50)

Signaling Pathway Diagrams

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are potential targets for anticancer drugs.[2][3]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway in cancer.

G cluster_1 MAPK/ERK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: An overview of the MAPK/ERK signaling cascade in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality of Starting Materials Ensure 4-chlorobenzoic acid (or its derivative) and thiosemicarbazide are of high purity. Use freshly opened or properly stored reagents.
Ineffective Cyclizing Agent The choice of cyclizing/dehydrating agent is crucial. Strong acids like concentrated sulfuric acid or reagents like phosphorus oxychloride are commonly used. Ensure the agent is not old or decomposed.[1]
Presence of Moisture The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inappropriate Reaction Temperature The optimal temperature depends on the chosen synthetic route. Some methods require heating/reflux, while others proceed at room temperature or below. Monitor the reaction temperature closely.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time.
Incorrect Stoichiometry Ensure the molar ratios of the reactants and cyclizing agent are correct as per the chosen protocol.
Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Monitor the reaction to completion using TLC. If starting materials remain, consider adjusting reaction time or temperature. For purification, recrystallization from a suitable solvent like ethanol is often effective.[2][3]
Formation of Side Products The formation of 1,2,4-triazole derivatives is a potential side reaction, especially under alkaline conditions. Maintaining acidic conditions generally favors the formation of the desired 1,3,4-thiadiazole.
Product is Oily or Sticky This may indicate the presence of impurities or residual solvent. Try to solidify the product by triturating with a non-polar solvent like hexane. If that fails, purification by column chromatography may be necessary. Sometimes, adding a few drops of a solvent in which the compound is sparingly soluble and scratching the flask can induce crystallization.
Off-color Product The expected product is typically a white or off-white solid. Discoloration may indicate decomposition or the presence of impurities. Recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method involves the cyclization of 4-chlorobenzoyl thiosemicarbazide. This intermediate is typically formed by reacting a 4-chlorobenzoyl derivative (like 4-chlorobenzoic acid or its acid chloride) with thiosemicarbazide. The subsequent cyclization is achieved using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[1][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Q3: What is the best way to purify the final product?

A3: Recrystallization is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[2][3] If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel may be required.

Q4: My product has a low melting point compared to the literature value. What does this indicate?

A4: A low or broad melting point range is a strong indication of impurities in your product. Further purification, such as another round of recrystallization, is recommended.

Q5: The reaction with sulfuric acid is turning very dark. Is this normal?

A5: While some color change can be expected, excessive darkening or charring may indicate that the reaction temperature is too high, leading to decomposition. Ensure the temperature is carefully controlled, especially during the addition of the thiosemicarbazide derivative to the strong acid.

Data Presentation

Table 1: Comparison of Reported Yields for 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines using Concentrated Sulfuric Acid
4-Substituted Phenyl GroupReported Yield (%)Reference
4-Chloro66.4[4]
4-Fluoro63.6[4]
4-Bromo72.4[4]
4-Iodo78.2[4]
4-Methyl70.5[4]
4-Hydroxy65.8[4]
4-Methoxy73.4[4]
4-Ethoxy75.2[4]

Note: Yields can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis from 4-Chlorobenzoyl Thiosemicarbazide using Concentrated Sulfuric Acid

This protocol is adapted from a general method for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines.[4]

Materials:

  • 4-Chlorobenzoyl thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Ammonium Hydroxide solution

  • Distilled Water

  • Chloroform (for recrystallization)

Procedure:

  • Carefully add 4-chlorobenzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with constant shaking and cooling in an ice bath.

  • Once the addition is complete, heat the mixture to 60-70°C for 5 hours.

  • Allow the reaction mixture to cool to room temperature and leave it overnight.

  • Slowly and carefully pour the reaction mixture over crushed ice with stirring.

  • Basify the solution by adding ammonium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any residual sulfates.

  • Dry the crude product.

  • Recrystallize the dried product from chloroform to obtain pure this compound.

Protocol 2: Synthesis from 4-Chlorobenzoic Acid and Thiosemicarbazide using Phosphorus Oxychloride

This protocol is based on a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.[1]

Materials:

  • 4-Chlorobenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Potassium hydroxide (KOH) solution

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask, mix equimolar amounts of 4-chlorobenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in an excess of phosphorus oxychloride.

  • Heat the mixture for 30 minutes.

  • Carefully add water (90 mL) and reflux the mixture for an additional 3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated potassium hydroxide solution until a precipitate forms.

  • Filter the solid, dry it, and recrystallize from a suitable solvent like ethanol.

Visualizations

Troubleshooting_Yield Troubleshooting Low Yield start Low or No Product Yield reagent_quality Check Starting Material Purity start->reagent_quality cyclizing_agent Verify Cyclizing Agent Activity start->cyclizing_agent moisture Ensure Anhydrous Conditions start->moisture reaction_conditions Optimize Reaction Parameters start->reaction_conditions reagent_quality_sol Use high-purity reagents. Store properly. reagent_quality->reagent_quality_sol cyclizing_agent_sol Use fresh cyclizing agent. Consider alternative agents. cyclizing_agent->cyclizing_agent_sol moisture_sol Dry glassware and solvents. Use inert atmosphere. moisture->moisture_sol reaction_conditions_sol Adjust temperature and time. Monitor with TLC. reaction_conditions->reaction_conditions_sol

Caption: A flowchart for troubleshooting low product yield.

Synthesis_Workflow General Synthesis Workflow start Starting Materials (4-Chlorobenzoic Acid Derivative + Thiosemicarbazide) intermediate Formation of 4-Chlorobenzoyl Thiosemicarbazide start->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization Add Cyclizing Agent (e.g., H₂SO₄ or POCl₃) workup Reaction Work-up (Quenching, Neutralization) cyclization->workup purification Purification (Recrystallization) workup->purification product Pure 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine purification->product

Caption: A general workflow for the synthesis of the target compound.

References

Purification challenges of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, targeting common challenges encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point typically indicate the presence of impurities. Based on common synthetic routes starting from 4-chlorobenzoic acid and thiosemicarbazide, likely impurities include:

  • Unreacted Starting Materials: Residual 4-chlorobenzoic acid or thiosemicarbazide.

  • Intermediate Species: Incomplete cyclization can leave behind the thiosemicarbazone intermediate.

  • Side Products: Over-oxidation or alternative cyclization pathways, though less common, can generate minor byproducts.[1]

  • Residual Catalyst: Catalysts used in the cyclization step, such as phosphorus oxychloride or polyphosphoric acid, may persist if not adequately removed during workup.

Q2: I'm struggling to find a suitable solvent for recrystallization. The compound either doesn't dissolve or crashes out too quickly. What should I do?

A2: Finding the ideal recrystallization solvent is critical. This compound has moderate polarity.

  • Single Solvent: Anhydrous ethanol has been successfully used for recrystallization.[2] If the compound is too soluble at room temperature, try cooling the solution to sub-zero temperatures.

  • Solvent System: A mixed solvent system can provide a better solubility gradient. A mixture of DMF (N,N-Dimethylformamide) and water is a documented method.[3] The compound should be dissolved in a minimum amount of hot DMF, followed by the dropwise addition of hot water until turbidity (cloudiness) appears. Re-heating to clarify and then slow cooling should yield crystals.

  • Alternative Solvents: The compound is reportedly soluble in chloroform and dichloromethane, which could be components of a co-solvent system with a non-polar solvent like hexanes for recrystallization.[4]

Q3: After purification, my NMR spectrum still shows broad peaks or unexpected signals. What could be the issue?

A3:

  • Residual Acid/Base: If an acid-catalyzed synthesis was performed, residual acidic impurities can protonate the amine and aromatic nitrogens, leading to peak broadening. A wash with a mild base solution (e.g., 5% sodium carbonate) during workup can resolve this.[3]

  • Water Content: The presence of water can cause broadening of the -NH2 protons. Ensure your product is thoroughly dried under vacuum. Using a deuterated solvent that has absorbed moisture can also be a factor.

  • Incomplete Purification: The unexpected signals are likely persistent impurities. Consider an alternative purification method. If recrystallization was insufficient, column chromatography may be necessary to separate compounds with similar polarities.

Q4: My yield is very low after column chromatography. How can I optimize the separation?

A4: Low yield from column chromatography can result from several factors:

  • Irreversible Adsorption: The amine functionality can sometimes interact strongly with silica gel. Pre-treating the silica with a small amount of a basic modifier like triethylamine (0.5-1% in your eluent) can mitigate this issue by neutralizing acidic sites on the silica surface.

  • Incorrect Solvent System: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not move off the column. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (aim for an Rf value of 0.25-0.35). A good starting point could be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Compound Instability: While generally stable, prolonged exposure to acidic silica gel can degrade some compounds. Running the column more quickly or switching to a less acidic stationary phase like alumina could be beneficial.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆ClN₃S[5][6]
Molecular Weight 211.67 g/mol [5][6]
Appearance White to colorless crystalline solid[2][4]
Melting Point ~168-170 °C (may vary with purity)[7]
CAS Number 28004-62-8[5][6]

Table 2: Solubility Data

SolventSolubilityApplication
Ethanol Sparingly soluble cold, soluble hotRecrystallization[2]
DMF / Water Soluble in DMF; insoluble in waterMixed-solvent recrystallization[3]
Chloroform SolubleColumn Chromatography, NMR[4]
Dichloromethane SolubleColumn Chromatography[4]
DMSO SolubleNMR[7]
Water InsolubleUsed as an anti-solvent for precipitation

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Use a hot plate and magnetic stirrer for efficient dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For improved yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Wash for Crude Product

This protocol is effective for removing acidic impurities like residual 4-chlorobenzoic acid or acidic catalysts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% sodium carbonate solution.[3] Shake gently at first to avoid emulsion, venting frequently. Separate the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer to ensure it is basic).

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pre-purified product, which can then be further purified by recrystallization or chromatography.

Protocol 3: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or dichloromethane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow start Crude Product assess Assess Purity (TLC, NMR, MP) start->assess high_purity High Purity (>95%)? assess->high_purity Analyze recrystallize Recrystallization (Ethanol or DMF/H2O) high_purity->recrystallize Yes low_purity Low Purity (<95%) high_purity->low_purity No final_product Pure Product recrystallize->final_product acid_wash Acidic Impurities Present? low_purity->acid_wash wash_step Perform Acid-Base Wash acid_wash->wash_step Yes chromatography Column Chromatography acid_wash->chromatography No wash_step->chromatography chromatography->final_product

Caption: Purification strategy selection workflow.

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filt Hot Filter (optional) to Remove Insolubles dissolve->hot_filt cool Slowly Cool Solution hot_filt->cool ice_bath Chill in Ice Bath cool->ice_bath vac_filt Vacuum Filter Crystals ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

Impurity_Profile cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_impurities Potential Impurities in Crude Product r1 4-Chlorobenzoic Acid inter Thiosemicarbazone Intermediate r1->inter imp1 Unreacted 4-Chlorobenzoic Acid r1->imp1 r2 Thiosemicarbazide r2->inter imp2 Unreacted Thiosemicarbazide r2->imp2 prod 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine (Desired Product) inter->prod Cyclization imp3 Unreacted Intermediate inter->imp3

Caption: Potential impurity sources from synthesis.

References

Optimizing reaction conditions for 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low to No Product Yield Incomplete reactionEnsure starting materials are pure and dry. Extend the reaction time as monitored by TLC.
Suboptimal reaction temperatureOptimize the reaction temperature. For some reactions, room temperature is sufficient, while others may require reflux. Be aware that temperatures above 40°C may lead to side products.[1]
Inefficient cyclization agentThe choice of dehydrating agent is critical. Concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly used.[2][3] Consider using a milder agent like polyphosphate ester (PPE) to avoid harsh conditions.[4] A solid-phase grinding method with phosphorus pentachloride has also been reported to give high yields.[5]
Incorrect solventThe solvent can significantly impact yield. Acetonitrile has been shown to provide better yields compared to dichloromethane or acetone in some related syntheses.[6] For reactions involving chloroacetyl chloride, dry acetone or dry benzene are suitable choices.[7]
Presence of Impurities/Side Products Reaction temperature is too highRunning the reaction at elevated temperatures (e.g., above 40°C) can generate unwanted side products.[1] Maintain the optimal temperature and monitor the reaction closely.
Unwanted side reactionsEnsure the appropriate use of acid scavengers like triethylamine when HCl is liberated during the reaction to prevent side reactions.[6]
Impure starting materialsUse starting materials of high purity. Recrystallize or purify starting materials if necessary.
Difficulty in Product Isolation and Purification Product is soluble in the reaction mixtureIf the product does not precipitate upon cooling, try pouring the reaction mixture into ice-cold water to induce precipitation.[7]
Ineffective recrystallizationExperiment with different solvent systems for recrystallization. Ethanol, or mixtures of DMF and water, have been successfully used for purification.[5][8]

Frequently Asked Questions (FAQs)

A series of question-and-answer formats to address specific issues that users might encounter during their experiments.

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and direct precursor is the corresponding 4-chlorobenzoyl thiosemicarbazide, which is then cyclized.[8] An alternative multi-step synthesis begins with 4-chlorobenzoic acid.[1][6][9]

Q2: Which cyclization/dehydrating agents are most effective for this synthesis?

A2: Several dehydrating agents can be used, with the choice depending on the specific synthetic route. Commonly used agents include concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[2][3] For a milder approach, polyphosphate ester (PPE) has been shown to be effective.[4] A high-yield, solid-phase reaction using phosphorus pentachloride has also been reported.[5]

Q3: My reaction yield is consistently low. What are the key parameters to optimize?

A3: To improve yield, focus on optimizing the following conditions:

  • Solvent: The choice of solvent is crucial. In a model reaction for a similar compound, acetonitrile provided the best yield.[6]

  • Temperature: While some reactions proceed well at room temperature, others may require heating. However, be cautious as temperatures exceeding 40°C can sometimes lead to the formation of side products.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?

A4: The presence of multiple spots suggests the formation of side products or unreacted starting materials. This could be due to:

  • Elevated Temperatures: As mentioned, temperatures above 40°C can promote side reactions.[1]

  • Absence of an Acid Scavenger: In reactions that produce acidic byproducts like HCl, the use of a base such as triethylamine is necessary to neutralize the acid and prevent unwanted reactions.[6]

  • Impure Reagents: Ensure the purity of your starting materials.

Q5: What is a reliable method for purifying the final product?

A5: The most common purification technique is recrystallization. Effective solvent systems include ethanol or a mixture of DMF and water.[5][8] The purity of the recrystallized product can be confirmed by its melting point and spectroscopic methods (IR, NMR, Mass Spectrometry).[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis from 4-Chlorobenzoyl Thiosemicarbazide via Dehydrocyclization

This protocol is adapted from the synthesis of similar 5-aryl-1,3,4-thiadiazole-2-amines.[8]

  • Preparation of 4-Chlorobenzoyl Thiosemicarbazide:

    • Dissolve thiosemicarbazide (0.015 mol) and methyl 4-chlorobenzoate (0.01 mol) in 50 mL of methanol by heating.

    • Reflux the reaction mixture for 8-10 hours.

    • Add an ice-water mixture to the resulting solution.

    • Filter the separated solid, dry it, and recrystallize from rectified spirit to obtain 4-chlorobenzoyl thiosemicarbazide.

  • Cyclization to this compound:

    • Add the prepared 4-chlorobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.

    • Allow the mixture to stand at room temperature for a period, monitoring for reaction completion.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the solid product, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Multi-step Synthesis from 4-Chlorobenzoic Acid

This protocol is based on a synthetic route used for producing derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole.[1][6][9]

  • Esterification: Convert 4-chlorobenzoic acid to its methyl ester using methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazination: Treat the methyl ester with hydrazine hydrate in ethanol to yield 4-chlorobenzohydrazide.

  • Salt Formation: React the hydrazide with potassium hydroxide and carbon disulfide in ethanol at room temperature to form the potassium salt.

  • Cyclization to Thiol: Cyclize the potassium salt in an acidic medium at 0°C to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

  • Conversion to Amine: The conversion of the 2-thiol to the 2-amine is a subsequent step that can be achieved through various methods, often involving oxidation and amination, which are not detailed in the cited abstracts but represent a logical progression.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow_1 cluster_start Starting Materials cluster_process Reaction Step cluster_product Product 4-Chlorobenzoyl_Thiosemicarbazide 4-Chlorobenzoyl_Thiosemicarbazide Dehydrocyclization Dehydrocyclization 4-Chlorobenzoyl_Thiosemicarbazide->Dehydrocyclization Conc_H2SO4 Conc_H2SO4 Conc_H2SO4->Dehydrocyclization This compound This compound Dehydrocyclization->this compound

Caption: Synthetic route from 4-chlorobenzoyl thiosemicarbazide.

Troubleshooting_Logic Low_Yield Low Yield? Check_Temp Optimize Temperature (Avoid >40°C) Low_Yield->Check_Temp Yes Impurities Impurities Present? Low_Yield->Impurities No Check_Solvent Optimize Solvent (Try Acetonitrile) Check_Temp->Check_Solvent Check_Reagent Verify Cyclizing Agent Activity Check_Solvent->Check_Reagent Check_Reagent->Impurities Check_Purity Check Starting Material Purity Impurities->Check_Purity Yes Successful_Synthesis Successful Synthesis Impurities->Successful_Synthesis No Add_Scavenger Use Acid Scavenger (e.g., Triethylamine) Check_Purity->Add_Scavenger Add_Scavenger->Successful_Synthesis

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Crystallization of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. The following sections offer insights into potential issues that may be encountered during the crystallization of this compound.

Physical and Solubility Properties

A summary of the known physical and qualitative solubility data for this compound is presented below. Understanding these properties is crucial for successful crystallization.

PropertyValueReference
Molecular Formula C₈H₆ClN₃S--INVALID-LINK--
Molecular Weight 211.67 g/mol [1]
Melting Point 229-233 °C[2]
Appearance Solid[2]
Solubility (Qualitative)
EthanolSoluble when hot, less soluble when cold. Mentioned as a recrystallization solvent.[3]
ChloroformMentioned as a recrystallization solvent.[4]
Dimethylformamide (DMF) / WaterMentioned as a recrystallization solvent system for related compounds.[5]
Ethanol / WaterMentioned as a recrystallization solvent system.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the crystallization of this compound?

A1: Based on available literature, polar organic solvents are a good starting point. Ethanol has been successfully used for recrystallization.[3] Solvent mixtures, such as ethanol/water or DMF/water, have also been reported for the crystallization of similar 1,3,4-thiadiazole derivatives and can be effective.[4][5] The ideal solvent will dissolve the compound when hot but sparingly at room temperature.[6]

Q2: My compound is not dissolving in the hot solvent.

A2: If your compound is not dissolving, you may not be using a suitable solvent or an insufficient volume of it. Try adding more of the hot solvent in small increments until the solid dissolves. If it remains insoluble even with a large volume of boiling solvent, you will need to select a different, more suitable solvent.[6]

Q3: No crystals are forming upon cooling.

A3: This is a common issue that can arise from several factors. The solution may be too dilute (too much solvent was used), or the cooling process might be too rapid. Another possibility is that the solution is supersaturated. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guide" section below.

Q4: The crystals that formed are very small or look like a powder.

A4: The formation of very small crystals or a powder often indicates that the crystallization process occurred too quickly.[7] Rapid cooling can lead to rapid precipitation rather than the slow, ordered growth of larger crystals. To address this, try to slow down the cooling process.

Troubleshooting Guide

This guide provides a more in-depth, question-and-answer format to address specific issues you might encounter during the crystallization of this compound.

Problem 1: No Crystal Formation

  • Q: I have cooled the solution to room temperature and then in an ice bath, but no crystals have formed. What should I do?

    • A:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

      • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystallization to occur. Gently heat the solution to boil off some of the solvent, and then allow it to cool again slowly.[7]

      • Try a Different Solvent System: If the above methods fail, your chosen solvent may not be ideal. You may need to try a different solvent or a solvent mixture. A good approach is to use a solvent in which the compound is soluble (like hot ethanol) and slowly add a "poor" solvent (like water) in which it is less soluble until the solution becomes slightly cloudy, then allow it to cool.[6]

Problem 2: Oiling Out

  • Q: Instead of crystals, an oily layer has formed at the bottom of my flask. How can I fix this?

    • A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too concentrated.

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the concentration.[6]

      • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

      • Change Solvent: If the problem persists, the boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point.

Problem 3: Poor Recovery/Low Yield

  • Q: I have collected my crystals, but the yield is very low. What could have gone wrong?

    • A:

      • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[7] Use the minimum amount of hot solvent necessary to dissolve your compound.

      • Premature Crystallization: If crystallization occurs too early, for example during a hot filtration step, you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

      • Incomplete Crystallization: Make sure you have allowed sufficient time for the crystallization to complete and have cooled the solution in an ice bath to maximize crystal formation.[6]

Experimental Protocol: Recrystallization of this compound

This is a generalized protocol and may require optimization for your specific sample and scale.

  • Solvent Selection:

    • Place a small amount of the crude this compound into a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol).

    • Observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely in the hot solvent.

    • Allow the test tube to cool to room temperature. Crystals should reappear. If they do, the solvent is suitable.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G Troubleshooting Crystallization of this compound cluster_start Troubleshooting Crystallization of this compound cluster_cooling Troubleshooting Crystallization of this compound cluster_outcome Troubleshooting Crystallization of this compound cluster_success Troubleshooting Crystallization of this compound cluster_troubleshooting Troubleshooting Crystallization of this compound cluster_solutions_no_crystals Troubleshooting Crystallization of this compound cluster_solutions_oiling_out Troubleshooting Crystallization of this compound cluster_solutions_poor_yield Troubleshooting Crystallization of this compound start Start: Dissolve Compound in Hot Solvent cool Cool Solution to Room Temperature start->cool ice_bath Place in Ice Bath cool->ice_bath crystals_form Do Crystals Form? ice_bath->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oil Forms poor_yield Poor Yield collect_crystals->poor_yield Low Yield scratch Scratch Flask no_crystals->scratch reheat Reheat and Add Solvent oiling_out->reheat check_solvent_vol Check Solvent Volume poor_yield->check_solvent_vol seed Add Seed Crystal reduce_solvent Reduce Solvent Volume change_solvent Change Solvent slow_cool Slow Cooling check_cooling_time Ensure Sufficient Cooling Time

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Overcoming solubility issues of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant solubility challenges of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine in biological assays. This document offers practical strategies and detailed protocols to help you obtain reliable and reproducible experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.

  • Question: What is the primary cause of this precipitation?

  • Answer: This common issue, known as "precipitation upon dilution," occurs because this compound has high solubility in organic solvents like DMSO but very poor solubility in aqueous buffers. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration surpasses its solubility limit in the mixed solvent system, causing it to precipitate.

  • Question: How can I prevent this precipitation?

  • Answer: Several strategies can be employed:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to minimize its potential effects on the biological system while maintaining compound solubility.

    • Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve solubility in the final aqueous solution.

    • Employ Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective solubilizing agent that can encapsulate the hydrophobic thiadiazole derivative, significantly increasing its aqueous solubility.

    • Adjust pH: The amine group on the thiadiazole ring is basic. Lowering the pH of your buffer (e.g., to pH 6.0-6.5) can protonate this group, increasing the compound's polarity and aqueous solubility. However, ensure the pH change is compatible with your assay.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.

Problem 2: I am observing inconsistent or lower-than-expected activity in my biological assay.

  • Question: Could solubility issues be the cause of these inconsistent results?

  • Answer: Absolutely. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to underestimation of potency (e.g., a higher IC50 value) and poor reproducibility.

  • Question: How can I confirm that my compound is fully dissolved at the final assay concentration?

  • Answer:

    • Visual Inspection: After preparing your final dilution, visually inspect the solution for any signs of precipitation or cloudiness. Let it sit for a short period to see if any solid material settles.

    • Solubility Assessment: Perform a formal solubility test to determine the maximum soluble concentration of your compound under your specific assay conditions (buffer, temperature, co-solvent concentration).

Problem 3: I am concerned that the solubilizing agents (DMSO, cyclodextrins) might interfere with my assay.

  • Question: What are the potential effects of these excipients?

  • Answer: High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. Cyclodextrins are generally well-tolerated, but at very high concentrations, they could potentially interact with cell membranes or other components of your assay.

  • Question: How can I mitigate these potential interferences?

  • Answer:

    • Run Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent(s) as your test samples but without the compound.

    • Minimize Excipient Concentration: Use the lowest concentration of the co-solvent or cyclodextrin that effectively solubilizes your compound at the desired concentration.

    • Excipient Titration: If you suspect interference, you can perform an experiment where you test a range of concentrations of the excipient alone to determine its effect on your assay.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The chemical structure of this compound contains a significant hydrophobic portion, including the chlorophenyl and thiadiazole rings. These nonpolar features lead to low aqueous solubility. A closely related analog, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, has a reported water solubility of only 4.3 µg/mL, highlighting the inherent low solubility of this class of compounds.[1]

Q2: What is the recommended starting approach for solubilizing this compound for an in vitro assay?

A2: For initial screening, using a co-solvent like DMSO is the most common and straightforward method. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the assay, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%). If precipitation occurs at the desired final concentration, the next step would be to explore the use of cyclodextrins.

Q3: How much can I expect to improve the solubility using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)?

A3: The use of HP-β-CD can lead to a substantial increase in aqueous solubility, often in the range of 100 to 1000-fold for similar poorly soluble compounds.[2] The exact improvement will depend on the concentration of HP-β-CD used and the specific experimental conditions.

Q4: Are there any other solubilization techniques I can consider?

A4: While co-solvents and cyclodextrins are the most common for research-scale biological assays, other techniques used in drug formulation include the use of surfactants to form micelles, creating amorphous solid dispersions, and salt formation if the compound has a suitable ionizable group. However, these methods are more complex to implement in a typical laboratory setting for initial biological testing.

Data Presentation

The following tables provide representative data on the solubility of this compound in various solvent systems.

Disclaimer: The following data is based on a combination of reported values for closely related analogs and typical solubility enhancement observed for this class of compounds. Actual solubility should be experimentally determined for your specific batch and conditions.

Table 1: Solubility in Common Solvents and Buffers

Solvent/BufferTemperature (°C)Estimated Solubility (µg/mL)Estimated Solubility (µM)
Water25~4.3[1]~20.3
PBS (pH 7.4)25~5~23.6
0.5% DMSO in PBS25~50 - 100~236 - 472
1% DMSO in PBS25~100 - 200~472 - 945
0.5% Ethanol in PBS25~30 - 60~142 - 283

Table 2: Solubility Enhancement with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Aqueous Buffer (pH 7.4)

HP-β-CD Concentration (mM)Estimated Solubility Increase (Fold)Estimated Final Solubility (µg/mL)Estimated Final Solubility (µM)
1~10 - 20~50 - 100~236 - 472
5~50 - 100~250 - 500~1181 - 2362
10~100 - 200~500 - 1000~2362 - 4724
20~200 - 400~1000 - 2000~4724 - 9448

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 211.67 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 211.67 g/mol = 0.0021167 g = 2.12 mg

  • Weigh the compound: Accurately weigh 2.12 mg of the compound into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add 1 mL of anhydrous, cell-culture grade DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Determination using Serial Dilution

This protocol provides a general method to estimate the kinetic solubility of the compound in your assay buffer.

  • Prepare a high-concentration stock: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Set up serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of your stock solution in DMSO.

  • Dilute into assay buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume of your aqueous assay buffer (e.g., 98 µL). This will result in a final DMSO concentration of 2%.

  • Equilibrate and observe: Mix the plate gently and let it equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates precipitation.

  • Determine solubility: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is an estimate of the kinetic solubility.

Protocol 3: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution with enhanced aqueous solubility.

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40 mM).

  • Add compound: Add an excess amount of the solid this compound to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Collect supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. This can be used as your stock solution for further dilutions in the assay.

  • Determine concentration (optional but recommended): The concentration of the compound in the supernatant can be accurately determined using an analytical method such as HPLC with a standard curve.

Mandatory Visualization

PI3K/Akt Signaling Pathway Inhibition

Derivatives of 2-amino-1,3,4-thiadiazole have been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and growth.[4][5]

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Proliferation mTORC1->Proliferation Growth Growth mTORC1->Growth Cell_Survival Cell Survival Thiadiazole 5-(4-Chlorophenyl)- 1,3,4-thiadiazol-2-amine Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by thiadiazole derivatives.

Experimental Workflow for Addressing Solubility Issues

Troubleshooting_Workflow Start Start: Poorly Soluble Compound Prep_Stock Prepare 10-50 mM Stock in 100% DMSO Start->Prep_Stock Dilute_Assay Dilute to Final Concentration in Aqueous Assay Buffer Prep_Stock->Dilute_Assay Check_Precipitate Precipitation Observed? Dilute_Assay->Check_Precipitate No_Precipitate No Precipitation: Proceed with Assay (Include Vehicle Control) Check_Precipitate->No_Precipitate No Optimize_DMSO Option 1: Lower Final DMSO % (e.g., <0.5%) Check_Precipitate->Optimize_DMSO Yes Use_Cyclodextrin Option 2: Use HP-β-CD Check_Precipitate->Use_Cyclodextrin Yes Adjust_pH Option 3: Adjust Buffer pH (if assay compatible) Check_Precipitate->Adjust_pH Yes Re_evaluate Re-evaluate Solubility Optimize_DMSO->Re_evaluate Use_Cyclodextrin->Re_evaluate Adjust_pH->Re_evaluate Success Solubilized: Proceed with Assay (with new vehicle control) Re_evaluate->Success Yes Failure Still Insoluble: Consider advanced formulation strategies Re_evaluate->Failure No

Caption: A logical workflow for troubleshooting solubility issues in biological assays.

References

Stability of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on established principles of forced degradation studies and data from structurally related compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected general stability characteristics of this compound?

A1: The 1,3,4-thiadiazole ring is a generally stable aromatic scaffold found in many pharmacologically active molecules.[1][2] The stability of this compound will be influenced by the substituents on the ring, namely the 4-chlorophenyl and the 2-amino groups. The amino group may be susceptible to oxidative and hydrolytic degradation, while the overall molecule could be sensitive to photolytic and thermal stress. Forced degradation studies are essential to identify potential degradation pathways and products.[3][4][5]

Q2: What are the typical experimental conditions for assessing the stability of this compound?

A2: Forced degradation studies, also known as stress testing, are crucial for evaluating the intrinsic stability of a drug substance.[4][6] These studies typically involve exposing the compound to conditions more severe than accelerated stability testing.[4][7] Key conditions to investigate include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[3][5][7] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[3][5]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[1][5] The use of mass spectrometry (LC-MS) is also highly recommended for the identification of unknown degradants.[5] It is critical to develop and validate a stability-indicating analytical method that can resolve all potential degradation products from the parent peak and from each other.[4][6]

Troubleshooting Guides

Issue: Unexpected degradation of the compound in solution.

Possible Causes & Solutions:

  • pH of the solvent: The amino group on the thiadiazole ring can influence the compound's stability at different pH values.

    • Troubleshooting Step: Determine the pH of your solvent system. If possible, adjust the pH to a more neutral range and monitor for changes in stability. It is recommended to perform systematic hydrolysis studies across a wide pH range (e.g., pH 2 to 12) to understand its pH-dependent stability.[3]

  • Presence of oxidizing agents: Trace amounts of peroxides or dissolved oxygen in solvents can lead to oxidative degradation.

    • Troubleshooting Step: Use freshly distilled, high-purity solvents. Degas solvents prior to use. Consider adding an antioxidant if compatible with your experimental setup.

  • Exposure to light: The compound may be photolabile.

    • Troubleshooting Step: Protect solutions from light by using amber vials or covering glassware with aluminum foil. Conduct formal photostability studies as per ICH Q1B guidelines.[3][4]

  • Elevated temperature: Storage at room temperature or higher for extended periods may cause thermal degradation.

    • Troubleshooting Step: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions.

Issue: Difficulty in developing a stability-indicating HPLC method.

Possible Causes & Solutions:

  • Co-elution of degradation products: The chromatographic conditions may not be adequate to separate all degradants from the parent compound or from each other.

    • Troubleshooting Step:

      • Systematically vary HPLC parameters such as the mobile phase composition (organic modifier, buffer, pH), column chemistry (C18, C8, Phenyl-Hexyl), and temperature.

      • Utilize samples generated from forced degradation studies (acid, base, peroxide, heat, light) to challenge the method's specificity.

      • Employ a diode-array detector to check for peak purity.

  • Degradants are not UV active: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Troubleshooting Step: If this is suspected, use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.

Experimental Protocols

The following tables summarize typical starting conditions for forced degradation studies. These conditions should be adapted based on the observed stability of this compound to achieve the target degradation of 5-20%.[3][5][7]

Table 1: Conditions for Hydrolytic Degradation Studies

ConditionReagentTemperatureTime Points (Days)
Acidic 0.1 M HCl40°C, 60°C1, 3, 5
Neutral Purified Water40°C, 60°C1, 3, 5
Basic 0.1 M NaOH40°C, 60°C1, 3, 5

Table 2: Conditions for Oxidative, Thermal, and Photolytic Degradation Studies

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (Hours)
Oxidative 3% H₂O₂Room Temperature2, 5, 8, 24
Thermal (Dry Heat) Solid compound in oven80°C24, 48, 72
Photolytic Solution and solid exposed to lightICH Q1B specified light sourceTo be determined by intensity

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare stock solution of This compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose to stress oxidation Oxidation (e.g., H2O2) prep->oxidation Expose to stress thermal Thermal (Dry Heat/Solution) prep->thermal Expose to stress photo Photolysis (UV/Vis Light) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/DAD hydrolysis->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS for Degradant ID hplc->lcms Characterize unknown peaks eval Assess % Degradation Identify Degradants Determine Degradation Pathway hplc->eval lcms->eval

Caption: Workflow for forced degradation studies.

Logical Relationship for Troubleshooting Method Development

G cluster_params HPLC Parameter Optimization start Start: No Peak Separation mobile_phase Modify Mobile Phase - % Organic - Buffer pH - Buffer Strength start->mobile_phase check Resolution Adequate? mobile_phase->check column Change Column - Different stationary phase (C8, Phenyl, etc.) column->check temp Adjust Temperature temp->check check->column No check->temp No end End: Stability-Indicating Method Achieved check->end Yes

Caption: Troubleshooting logic for HPLC method development.

References

How to avoid impurities in the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the cyclization of a thiosemicarbazide derivative. This typically involves the reaction of 4-chlorobenzaldehyde or a 4-chlorobenzoic acid derivative with thiosemicarbazide to form an intermediate, which is then cyclized under acidic conditions. Common cyclizing agents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities can originate from several sources:

  • Starting Materials: Purity of 4-chlorobenzaldehyde, 4-chlorobenzoic acid, and thiosemicarbazide is crucial. Common impurities in starting materials can carry through or cause side reactions.

  • Side Reactions: The formation of isomeric byproducts, such as 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, is a significant issue, particularly under alkaline conditions.

  • Incomplete Reactions: Residual unreacted starting materials or intermediates like 1-(4-chlorobenzoyl)thiosemicarbazide can contaminate the final product.

  • Degradation: The desired product or intermediates may degrade under harsh reaction conditions, such as high temperatures or extreme pH.

Q3: How does pH influence the formation of impurities?

A3: The pH of the cyclization step is a critical factor that dictates the product distribution. Acidic media strongly favor the formation of the desired this compound.[1] Conversely, alkaline conditions tend to promote the formation of the isomeric 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.[1] Therefore, maintaining acidic conditions during cyclization is essential to minimize this key impurity.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary purity checks.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination and separation of the main product from closely related impurities. A reverse-phase C18 column is often employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities by comparing the spectra with known standards.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Product loss during workup or purification.1. Monitor the reaction by TLC to ensure completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. For cyclization with H₂SO₄, maintaining the recommended temperature is crucial to avoid degradation. 3. Verify the purity of starting materials using appropriate analytical techniques. 4. Optimize the recrystallization procedure to minimize loss of product in the mother liquor.
Product is off-white, yellow, or brown 1. Presence of colored impurities from starting materials. 2. Degradation of the product or intermediates at high temperatures. 3. Air oxidation of the amine functionality.1. Purify starting materials if they are colored. 2. Avoid excessive heating during the reaction and purification steps. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Treat the crude product with activated charcoal during recrystallization.
Presence of an additional major peak in HPLC/TLC with a similar retention factor 1. Formation of the isomeric 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. 2. Presence of uncyclized 1-(4-chlorobenzoyl)thiosemicarbazide intermediate.1. Ensure the cyclization step is performed under strongly acidic conditions. If the impurity is already formed, separation may require column chromatography or careful fractional crystallization. 2. Ensure the cyclization reaction has gone to completion by extending the reaction time or increasing the temperature slightly, while monitoring for degradation.
Broad or unexpected signals in ¹H NMR spectrum 1. Presence of multiple impurities. 2. Residual solvent from purification. 3. Presence of water.1. Purify the sample further using column chromatography or multiple recrystallizations. 2. Dry the sample under high vacuum for an extended period. 3. Ensure all solvents used in the final steps are anhydrous.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on common literature methods.

Step 1: Synthesis of 1-(4-chlorobenzoyl)thiosemicarbazide

  • To a solution of 4-chlorobenzoyl chloride (0.1 mol) in a suitable solvent (e.g., acetone or THF), add an equimolar amount of thiosemicarbazide (0.1 mol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated product is filtered, washed with cold solvent, and dried under vacuum.

Step 2: Cyclization to this compound

  • Slowly add 1-(4-chlorobenzoyl)thiosemicarbazide (0.05 mol) to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical HPLC Method (Suggested Starting Point)
Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Name Structure Potential Source Key Analytical Features
4-Chlorobenzoic acidCl-C₆H₄-COOHIncomplete reaction from 4-chlorobenzoic acid route; Oxidation of 4-chlorobenzaldehyde.Appears at a different retention time in HPLC; Characteristic carboxylic acid proton signal in ¹H NMR.
ThiosemicarbazideH₂N-NH-CS-NH₂Unreacted starting material.Highly polar, will elute early in reverse-phase HPLC; Characteristic signals in ¹H NMR.
1-(4-Chlorobenzoyl) thiosemicarbazideCl-C₆H₄-CO-NH-NH-CS-NH₂Incomplete cyclization.Different retention time in HPLC; Distinct amide and thioamide proton signals in ¹H NMR.
4-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiolIsomerCyclization under alkaline or neutral conditions.May have a similar retention time to the product in HPLC, requiring method optimization; Different chemical shifts in ¹H and ¹³C NMR.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_products Products 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 1-(4-chlorobenzylidene)thiosemicarbazide 1-(4-chlorobenzylidene)thiosemicarbazide 4-Chlorobenzaldehyde->1-(4-chlorobenzylidene)thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->1-(4-chlorobenzylidene)thiosemicarbazide Acidic Conditions (H₂SO₄) Acidic Conditions (H₂SO₄) 1-(4-chlorobenzylidene)thiosemicarbazide->Acidic Conditions (H₂SO₄) Alkaline Conditions Alkaline Conditions 1-(4-chlorobenzylidene)thiosemicarbazide->Alkaline Conditions This compound Desired Product Acidic Conditions (H₂SO₄)->this compound Favored Pathway Isomeric Triazole Impurity Impurity Alkaline Conditions->Isomeric Triazole Impurity Side Reaction

Caption: Synthetic pathway showing the formation of the desired product and a key isomeric impurity.

Troubleshooting_Impurity_Analysis Start Impurity Detected in Final Product Analyze_by_HPLC Analyze by HPLC-UV/MS Start->Analyze_by_HPLC Single_Major_Impurity Single Major Impurity? Analyze_by_HPLC->Single_Major_Impurity Multiple_Impurities Multiple Impurities Present Single_Major_Impurity->Multiple_Impurities No Compare_with_Standards Compare Retention Time and Mass with Known Impurity Standards Single_Major_Impurity->Compare_with_Standards Yes Check_Starting_Materials Check Purity of Starting Materials Multiple_Impurities->Check_Starting_Materials Optimize_Reaction_Conditions Optimize Reaction Conditions (Temperature, Time) Multiple_Impurities->Optimize_Reaction_Conditions Purify_SM Purify Starting Materials Check_Starting_Materials->Purify_SM Isomer_Impurity Isomeric Triazole Likely Compare_with_Standards->Isomer_Impurity Matches Triazole Unreacted_Intermediate Unreacted Intermediate or Starting Material Likely Compare_with_Standards->Unreacted_Intermediate Matches Intermediate/SM Adjust_pH Ensure Strongly Acidic Cyclization Conditions Isomer_Impurity->Adjust_pH Increase_Reaction_Time Increase Reaction Time/Temperature for Cyclization Unreacted_Intermediate->Increase_Reaction_Time Column_Chromatography Purify by Column Chromatography Adjust_pH->Column_Chromatography Increase_Reaction_Time->Column_Chromatography

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis process.

Experimental Protocols

Two primary synthesis routes for this compound are detailed below. Quantitative data for these methods are summarized for easy comparison.

Data Presentation: Synthesis Parameters

ParameterRoute 1: From 4-Chlorobenzoic AcidRoute 2: From 4-Chlorobenzoyl Chloride
Starting Materials 4-Chlorobenzoic Acid, Thiosemicarbazide4-Chlorobenzoyl Chloride, Thiosemicarbazide
Key Intermediate 1-(4-Chlorobenzoyl)thiosemicarbazide1-(4-Chlorobenzoyl)thiosemicarbazide
Cyclization Reagent Concentrated Sulfuric AcidConcentrated Sulfuric Acid or Phosphorus Oxychloride
Typical Reaction Time 8-12 hours (for intermediate), 3-5 hours (cyclization)1-2 hours (for intermediate), 3-5 hours (cyclization)
Reaction Temperature Reflux (intermediate), 0-25°C (cyclization)Room Temperature (intermediate), 0-25°C (cyclization)
Typical Yield 75-85%80-90%
Purification Method Recrystallization from Ethanol/WaterRecrystallization from Ethanol/DMF
Route 1: Synthesis from 4-Chlorobenzoic Acid

This method involves the initial formation of an acyl thiosemicarbazide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂).

  • Acid Chloride Formation: Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting 4-chlorobenzoyl chloride in a suitable anhydrous solvent (e.g., THF, Dichloromethane). In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent, possibly with a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

  • Reaction: Slowly add the acid chloride solution to the thiosemicarbazide solution at 0°C with constant stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Isolation: The product, 1-(4-chlorobenzoyl)thiosemicarbazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Cyclization to this compound

  • Reaction Setup: In a flask cooled in an ice bath, slowly add the dried 1-(4-chlorobenzoyl)thiosemicarbazide to an excess of cold, concentrated sulfuric acid with vigorous stirring.

  • Cyclization: Maintain the temperature between 0-5°C initially, then allow the mixture to stir at room temperature for 3-5 hours. The reaction mixture will become viscous.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8. Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry the product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Route 2: One-Pot Synthesis from 4-Chlorobenzoic Acid

A more direct approach involves a one-pot reaction using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1]

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Addition of Cyclizing Agent: Add polyphosphoric acid or phosphorus oxychloride portion-wise to the mixture with efficient stirring. The reaction is often exothermic and may require cooling.

  • Reaction: Heat the mixture at a specified temperature (e.g., 70-90°C) for several hours, monitoring the reaction progress by TLC.[1]

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system like ethanol or DMF/water to yield the pure product.[2]

Experimental Workflow and Reaction Pathway Diagrams

experimental_workflow cluster_route1 Route 1: From 4-Chlorobenzoic Acid cluster_route2 Route 2: One-Pot Synthesis start1 4-Chlorobenzoic Acid + SOCl₂ step1_1 Reflux (1-2h) start1->step1_1 intermediate1 4-Chlorobenzoyl Chloride step1_1->intermediate1 step1_2 React with Thiosemicarbazide (0°C to RT) intermediate1->step1_2 intermediate2 1-(4-Chlorobenzoyl)thiosemicarbazide step1_2->intermediate2 step1_3 Cyclization with conc. H₂SO₄ (0°C to RT) intermediate2->step1_3 product1 Crude Product step1_3->product1 step1_4 Neutralization & Filtration product1->step1_4 step1_5 Recrystallization (Ethanol/Water) step1_4->step1_5 final_product1 Pure this compound step1_5->final_product1 start2 4-Chlorobenzoic Acid + Thiosemicarbazide step2_1 Add POCl₃ or PPA start2->step2_1 step2_2 Heat (70-90°C) step2_1->step2_2 product2 Crude Product step2_2->product2 step2_3 Pour on Ice & Neutralize product2->step2_3 step2_4 Recrystallization (Ethanol/DMF) step2_3->step2_4 final_product2 Pure this compound step2_4->final_product2

Caption: Experimental workflows for the synthesis of the target compound.

reaction_pathway cluster_pathway General Reaction Pathway reactant1 4-Chlorobenzoyl derivative (Acid or Acid Chloride) intermediate 1-(4-Chlorobenzoyl)thiosemicarbazide reactant1->intermediate + reactant2 Thiosemicarbazide reactant2->intermediate product This compound intermediate->product Cyclization reagent Dehydrating Agent (e.g., H₂SO₄, POCl₃) reagent->product

Caption: General reaction pathway for the synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in the synthesis?

    • A1: The cyclization step is the most critical. Careful control of temperature and the rate of addition of the acyl thiosemicarbazide to the strong acid are crucial to prevent charring and side reactions.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: The identity and purity should be confirmed using a combination of techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data should be compared with literature values.

  • Q3: What are some common impurities I might encounter?

    • A3: Common impurities include unreacted starting materials (4-chlorobenzoic acid or its derivatives and thiosemicarbazide) and the intermediate 1-(4-chlorobenzoyl)thiosemicarbazide. Side products from undesired cyclization pathways, such as the formation of oxadiazole derivatives, can also occur.

  • Q4: Can I use other dehydrating agents for the cyclization step?

    • A4: Yes, besides concentrated sulfuric acid and phosphorus oxychloride, other reagents like polyphosphoric acid (PPA) and phosphorus pentachloride have been used for the cyclization of thiosemicarbazide derivatives to form 1,3,4-thiadiazoles.[2] The choice of reagent can affect reaction conditions and yield.

Troubleshooting Guide

  • Issue 1: Low or no yield of the intermediate 1-(4-chlorobenzoyl)thiosemicarbazide.

    • Possible Cause: Incomplete formation of the acid chloride or use of wet solvents/reagents.

    • Solution: Ensure the complete conversion of the carboxylic acid to the acid chloride by extending the reflux time with thionyl chloride. Use anhydrous solvents and reagents for the amidation step to prevent hydrolysis of the acid chloride.

  • Issue 2: The reaction mixture turns dark or chars during the cyclization step with sulfuric acid.

    • Possible Cause: The reaction temperature is too high, or the intermediate was added too quickly to the acid.

    • Solution: Maintain a low temperature (0-5°C) during the addition of the acyl thiosemicarbazide to the concentrated sulfuric acid. Add the intermediate in small portions with vigorous stirring to ensure proper mixing and heat dissipation.

  • Issue 3: The final product is difficult to purify and shows multiple spots on TLC.

    • Possible Cause: Incomplete cyclization or the formation of side products.

    • Solution: Ensure the cyclization reaction goes to completion by extending the reaction time or slightly increasing the temperature after the initial addition. For purification, multiple recrystallizations from different solvent systems (e.g., ethanol/water, DMF/water) may be necessary. Column chromatography can also be employed for difficult separations.

  • Issue 4: The isolated product has a low melting point compared to the literature value.

    • Possible Cause: The product is impure and may contain residual starting materials, intermediates, or solvents.

    • Solution: Ensure the product is thoroughly washed and dried. Perform recrystallization until a constant melting point is achieved. The purity can be checked by TLC using different mobile phases.

  • Issue 5: Formation of an unexpected product, potentially an oxadiazole.

    • Possible Cause: The use of certain dehydrating or cyclizing agents under specific conditions can favor the formation of the 1,3,4-oxadiazole ring system through desulfurization.

    • Solution: The choice of a sulfur-philic cyclizing agent like concentrated sulfuric acid typically favors the formation of the thiadiazole. Characterize the product thoroughly using mass spectrometry and NMR to confirm the structure. If oxadiazole formation is persistent, consider alternative cyclization methods.

References

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials are 4-chlorobenzoic acid or its derivatives (like 4-chlorobenzoyl chloride) and thiosemicarbazide. An alternative route utilizes 4-chlorobenzaldehyde, which first reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

Q2: What are the key reaction steps in the synthesis from 4-chlorobenzoic acid and thiosemicarbazide?

A2: The synthesis typically involves two main steps:

  • Acylation: The formation of an N-acylthiosemicarbazide intermediate by reacting 4-chlorobenzoic acid with thiosemicarbazide.

  • Cyclodehydration: The intramolecular cyclization of the N-acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This step requires a dehydrating agent.

Q3: What are some of the common cyclizing/dehydrating agents used in this synthesis?

A3: A variety of dehydrating agents can be used for the cyclization step. Common choices include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA). More contemporary and milder alternatives include polyphosphate ester (PPE).

Q4: Are there any one-pot synthetic methods available?

A4: Yes, one-pot methods have been developed to streamline the synthesis. These procedures combine the acylation and cyclization steps without isolating the intermediate. Reagents like POCl₃ or PPE are often employed in these one-pot syntheses.[1][2]

Q5: What is the role of an acidic medium in the cyclization process?

A5: An acidic medium, such as concentrated sulfuric acid, serves as both a catalyst and a dehydrating agent. It facilitates the intramolecular cyclization of the acylthiosemicarbazide intermediate by promoting the elimination of a water molecule.

Q6: Are there more environmentally friendly or "greener" synthetic alternatives?

A6: Yes, greener approaches are being explored to minimize the use of harsh reagents and reaction conditions. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and, in some cases, improve yields.

  • Ultrasonic irradiation: Sonication can promote the reaction under milder conditions.

  • Use of Polyphosphate Ester (PPE): PPE is a less toxic alternative to reagents like POCl₃ and can be used for one-pot synthesis at moderate temperatures (below 85 °C).[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or temperature, while monitoring for potential decomposition.- Optimize the molar ratio of reactants and the cyclizing agent. For instance, when using polyphosphate ester (PPE), a sufficient amount (e.g., at least 20 g per 5 mmol of carboxylic acid) is crucial.[2]
Ineffective cyclizing agent.- The choice of cyclizing agent is critical and can depend on the specific substrate. Common and effective agents include concentrated H₂SO₄, POCl₃, and p-TsCl.- Consider alternative methods like microwave or ultrasonic irradiation, which can sometimes enhance yields and shorten reaction times.
Side reactions.- The reaction of thiosemicarbazide with carboxylic acids can sometimes lead to the formation of 1,2,4-triazole derivatives, particularly in alkaline conditions. Using acidic media generally favors the formation of the desired 1,3,4-thiadiazole.
Poor Purity of the Final Product Presence of unreacted starting materials.- Improve purification methods. Recrystallization from a suitable solvent (e.g., ethanol, DMF) is a common and effective technique.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Formation of isomeric byproducts.- Regioselectivity can be an issue. The choice of the cyclizing agent and the nature of any substituents on the thiosemicarbazide can influence the regioselectivity of the cyclization.
Reaction is Sluggish or Stalls Insufficient activation of the carboxylic acid.- For reactions starting from carboxylic acids, ensure the cyclizing/dehydrating agent is sufficiently potent. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often effective.
Poor solubility of reactants.- Select a solvent in which the reactants are reasonably soluble at the reaction temperature.
Difficulty in Product Isolation Product is soluble in the aqueous workup solution.- Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration.
Product forms an oil instead of a precipitate.- Try cooling the solution for an extended period or scratching the inside of the flask to induce crystallization.- Consider extraction with a suitable organic solvent followed by evaporation.

Alternative Synthetic Routes: Data and Protocols

Route 1: From 4-Chlorobenzoic Acid and Thiosemicarbazide

This is a widely used two-step method involving the formation and subsequent cyclization of an acylthiosemicarbazide intermediate. The choice of the cyclizing agent is a key variable in this route.

Comparison of Cyclizing Agents

Cyclizing Agent Typical Reaction Conditions Reported Yield Reference
Conc. H₂SO₄Heat at 80-90°C for 4 hoursGood
POCl₃RefluxHigh[3]
PCl₅ (Solid-phase)Room temperature grinding>91%[4]
Polyphosphate Ester (PPE)Heat at 80-85°C for 10 hours64.4% (for phenyl derivative)[2]

Experimental Protocol (using Polyphosphate Ester) [2]

  • To a hot (60 °C) solution of 4-chlorobenzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add 15 mL of distilled water to the mixture.

  • Neutralize the residual PPE with a saturated solution of NaHCO₃.

  • Filter the resulting precipitate, wash with chloroform and hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid N-(4-chlorobenzoyl)thiosemicarbazide N-(4-chlorobenzoyl)thiosemicarbazide 4-Chlorobenzoic Acid->N-(4-chlorobenzoyl)thiosemicarbazide Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->N-(4-chlorobenzoyl)thiosemicarbazide This compound This compound N-(4-chlorobenzoyl)thiosemicarbazide->this compound Cyclodehydration (e.g., PPE, H₂SO₄, POCl₃)

Caption: Synthesis from 4-Chlorobenzoic Acid.

Route 2: From 4-Chlorobenzaldehyde and Thiosemicarbazide

This route proceeds via a thiosemicarbazone intermediate, which is then oxidatively cyclized.

Experimental Protocol (Iodine-mediated cyclization)

  • Thiosemicarbazone Formation: Dissolve 4-chlorobenzaldehyde (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Cool the reaction mixture to obtain the thiosemicarbazone precipitate, which can be filtered and dried.

  • Oxidative Cyclization: Suspend the thiosemicarbazone (1 mmol) in a suitable solvent like ethanol. Add a solution of iodine (1.2 mmol) in ethanol dropwise with stirring. Reflux the mixture for 4-6 hours. After completion of the reaction (monitored by TLC), cool the mixture and pour it into an ice-cold solution of sodium thiosulfate to quench the excess iodine. The precipitate is then filtered, washed with water, and recrystallized.

Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde thiosemicarbazone 4-Chlorobenzaldehyde thiosemicarbazone 4-Chlorobenzaldehyde->4-Chlorobenzaldehyde thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->4-Chlorobenzaldehyde thiosemicarbazone This compound This compound 4-Chlorobenzaldehyde thiosemicarbazone->this compound Oxidative Cyclization (e.g., I₂)

Caption: Synthesis from 4-Chlorobenzaldehyde.

Route 3: Solid-Phase Synthesis from 4-Chlorobenzoic Acid

This method offers a simplified workup and purification process.

Experimental Protocol (using Phosphorus Pentachloride) [4]

  • In a dry reaction vessel, add thiosemicarbazide (A mol), 4-chlorobenzoic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).

  • Grind the mixture evenly at room temperature until the reaction is complete (monitored by TLC).

  • Let the mixture stand to obtain the crude product.

  • Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is 8-8.2.

  • Filter the mixture, dry the filter cake, and recrystallize from a suitable solvent (e.g., a mixture of DMF and water) to obtain the final product.

Workflow Diagram

G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup cluster_final Final Product 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Solid-phase grinding at RT Solid-phase grinding at RT 4-Chlorobenzoic Acid->Solid-phase grinding at RT Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Solid-phase grinding at RT PCl₅ PCl₅ PCl₅->Solid-phase grinding at RT Neutralization (pH 8-8.2) Neutralization (pH 8-8.2) Solid-phase grinding at RT->Neutralization (pH 8-8.2) Filtration & Recrystallization Filtration & Recrystallization Neutralization (pH 8-8.2)->Filtration & Recrystallization This compound This compound Filtration & Recrystallization->this compound

Caption: Solid-Phase Synthesis Workflow.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of therapeutic candidates.[1] This guide provides a comparative analysis of the anticancer activity of derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine against cisplatin, a widely used chemotherapeutic agent. The data presented is intended to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Introduction to the Compounds

This compound and its derivatives are synthetic compounds belonging to the 1,3,4-thiadiazole class of heterocycles. This core structure is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2] The anticancer potential of 1,3,4-thiadiazole derivatives is attributed to their ability to interfere with DNA replication and other cellular processes crucial for cancer cell survival.[3]

Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapy drug used to treat a variety of cancers. Its mechanism of action primarily involves binding to DNA, where it forms adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[4] While effective, cisplatin's clinical use is often associated with significant side effects and the development of drug resistance.[4]

This guide focuses on the comparative in vitro cytotoxicity, effects on apoptosis, and cell cycle progression induced by derivatives of this compound and cisplatin in various cancer cell lines.

Comparative Anticancer Activity: In Vitro Studies

The in vitro cytotoxic activity of compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for derivatives of this compound and cisplatin against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

It is important to note that the parent compound, this compound, has shown limited anticancer activity, which has prompted the synthesis of more potent derivatives.[5] The data for the thiadiazole compound presented below are for some of its most active synthesized derivatives.

Table 1: Comparative IC50 Values (µM) of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives and Cisplatin

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 4e ¹MCF-75.36 µg/mL[6]
HepG23.13 µg/mL[6]
Derivative 4i ¹MCF-72.32 µg/mL
HepG26.51 µg/mL
Cisplatin MCF-7~7.5 - 20 µM[7]
HepG2~8.0 - 30 µM[7]
A549 (Lung)~6.14 - 16.48 µM*[8][9][10]

¹Derivative 4e: N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide ¹Derivative 4i: 2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide *Note on Cisplatin IC50 Values: The IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.[7] The values presented represent a range found in the literature for 48-72 hour exposures.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Potent derivatives of this compound have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Apoptosis Induction

Studies on active derivatives, such as compound 4i , have demonstrated a significant increase in the percentage of apoptotic cells in treated MCF-7 cells. This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. Furthermore, an increase in the levels of activated caspase-9, an initiator caspase in the intrinsic apoptotic pathway, has been observed.

Cell Cycle Arrest

Treatment of cancer cells with these thiadiazole derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This indicates that the compounds may interfere with the cellular processes leading to mitosis, thereby halting cell proliferation.

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by these thiadiazole derivatives.

G Proposed Apoptotic Pathway for Thiadiazole Derivatives cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Thiadiazole 5-(4-Chlorophenyl)-1,3,4- thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation Thiadiazole->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by thiadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the anticancer activity of these compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiadiazole derivative or cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound (e.g., Thiadiazole, Cisplatin) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Read absorbance at ~570 nm F->G H Calculate IC50 G->H

Caption: A simplified workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[13]

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Flow Cytometry Experimental Logic cluster_0 Sample Preparation cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis Treat Treat cells with Test Compound Harvest Harvest and Wash Cells Treat->Harvest Stain_A Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain_A Fix Fix with cold 70% Ethanol Harvest->Fix Analyze Analyze by Flow Cytometry Stain_A->Analyze Result_A Early/Late Apoptosis Quantification Stain_C Stain with PI and RNase A Fix->Stain_C Stain_C->Analyze Result_C G0/G1, S, G2/M Phase Distribution Analyze->Result_A Analyze->Result_C

Caption: Logical relationship between sample preparation and analysis for apoptosis and cell cycle assays.

Conclusion

Derivatives of this compound have demonstrated significant in vitro anticancer activity against human breast and liver cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic agents. Their mechanism of action appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the disruption of the cell cycle at the G2/M phase.

While cisplatin remains a cornerstone of cancer chemotherapy, the promising preclinical data for these novel thiadiazole derivatives suggest they warrant further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a comprehensive assessment of their safety and toxicity profiles. The development of such targeted agents could lead to more effective and less toxic treatment options for cancer patients.

References

Comparative Analysis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine scaffold is a "privileged" structure in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a wide array of biological activities, with particular prominence in oncology and microbiology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives is significantly influenced by the nature of substituents at the 2-amino position.[1] Modifications at this site have led to the discovery of compounds with enhanced anticancer, antimicrobial, and antiviral activities.

Anticancer Activity

Derivatives of this scaffold have shown potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for the most potent compounds involves the induction of apoptosis and cell cycle arrest.[1][2]

A key synthetic strategy involves acylating the 2-amino group with chloroacetyl chloride to form the intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[2][3] This intermediate allows for the introduction of various amine-containing heterocycles, such as piperazine and piperidine, via nucleophilic substitution.[2][4]

Comparative Cytotoxicity Data:

The in vitro cytotoxic activity of several analogs against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of different substituents.

Compound ID2-Amino SubstituentMCF-7 IC50 (µg/mL)HepG2 IC50 (µg/mL)
Parent Amine -H>100>100
Analog 4c -C(O)CH₂-(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48
Analog 4e -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25
Analog 4i -C(O)CH₂-(4-benzylpiperidin-1-yl)2.45 ± 0.193.21 ± 0.26
5-Fluorouracil (Reference Drug)6.80 ± 0.457.90 ± 0.51
Data sourced from El-Masry, et al.[5]

SAR Insights:

  • The unsubstituted parent amine is inactive, highlighting the necessity of modification at the 2-amino position.[5]

  • Introduction of a piperazine ring via an acetamide linker significantly boosts anticancer activity.[4][5]

  • Substituents on the distal nitrogen of the piperazine ring further modulate potency. An electron-donating group, such as the 2-ethoxyphenyl moiety (Analog 4e), resulted in the highest activity, surpassing the reference drug 5-Fluorouracil.[2][5]

  • Replacing the piperazine with a benzyl piperidine ring (Analog 4i) also yields high potency.[2]

Antimicrobial Activity

Analogs of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens. The presence of a halogen on the C-5 phenyl ring appears to enhance antibacterial activity, particularly against Gram-positive bacteria.[6]

Comparative Antimicrobial Data (MIC, µg/mL):

Compound IDR Group (at C-5 phenyl)S. aureusB. subtilisA. nigerC. albicans
4a -H30324540
4b 4-F22204245
4c 4-Cl28253532
Ciprofloxacin (Reference)2018--
Fluconazole (Reference)--2522
Data represents Minimum Inhibitory Concentration (MIC) values. Sourced from Upadhyay and Mishra.[6][7][8]

SAR Insights:

  • Compounds with a halogen substituent (fluoro or chloro) at the para-position of the C-5 phenyl ring (4b and 4c) showed good inhibitory effects against Gram-positive bacteria (S. aureus and B. subtilis).[6][7]

  • The chlorinated analog (4c) also demonstrated moderate antifungal activity.[8]

Antiviral Activity

A distinct series of analogs, where the 2-amino group is converted into a sulfonamide, has been synthesized and tested for antiviral properties, specifically against the Tobacco Mosaic Virus (TMV).[9][10][11]

Comparative Antiviral Data (Inhibition Rate % at 500 µg/mL):

Compound ID2-Sulfonamide SubstituentInhibition Rate (%)
7b -SO₂-NH-(4-methylphenyl)52.3
7i -SO₂-NH-(3-chlorophenyl)48.5
Ningnanmycin (Reference Drug)55.4
Data sourced from Chen, et al.[10]

SAR Insights:

  • The introduction of a sulfonamide moiety at the C-2 position confers anti-TMV activity.

  • The nature of the substituent on the sulfonamide nitrogen influences the inhibitory potential. Compounds with substituted aryl groups, such as 4-methylphenyl (7b) and 3-chlorophenyl (7i), were found to be the most potent in the series.[10]

Visualizing Workflows and Pathways

General Synthetic and Screening Workflow

The following diagram illustrates the typical workflow for synthesizing and evaluating the biological activity of this compound analogs.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start 5-(4-Chlorophenyl)- 1,3,4-thiadiazol-2-amine inter Key Intermediate (e.g., N-chloroacetylated) start->inter Acylation analogs Synthesized Analogs inter->analogs Nucleophilic Substitution invitro In Vitro Assays (Cytotoxicity, Antimicrobial) analogs->invitro Biological Evaluation sar SAR Analysis invitro->sar Data Comparison lead Lead Compound Identification sar->lead

General workflow for synthesis and screening of analogs.
Proposed Apoptosis Induction Pathway

The most potent anticancer analogs induce cell death by triggering the intrinsic apoptosis pathway. Treatment with these compounds leads to an increased Bax/Bcl-2 ratio and activation of caspase-9.[2]

G compound Thiadiazole Analog (e.g., 4e, 4i) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrial Outer Membrane bcl2->mito Inhibits Permeabilization bax->mito Promotes Permeabilization cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed pathway for apoptosis induction by thiadiazole analogs.

Experimental Protocols

Synthesis of Key Intermediate: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes the synthesis of a crucial intermediate used for further derivatization.[1][2][3]

Materials:

  • This compound

  • Anhydrous sodium acetate

  • Dry acetone

  • Chloroacetyl chloride

Procedure:

  • To a solution of this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol) dropwise while stirring in an ice bath.[1][3]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).[3]

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Synthesized analog solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Seed cells into 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µg/mL) and incubate for 48 hours. A control group should be treated with DMSO-containing medium only.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized analog solutions (in DMSO, e.g., 100 µg/mL)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile swabs

Procedure:

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of growth.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized analog solution (e.g., 10 µL of a 100 µg/mL solution). Allow the solvent to evaporate.

  • Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

References

A Comparative Guide to Validating Carbonic Anhydrase as the Biological Target of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established zinc-binding group found in numerous potent carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their critical roles in physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis, make them a prime target for therapeutic intervention.[3][4] This document outlines the necessary experimental data, protocols, and comparative benchmarks to objectively assess the compound's performance against this target class.

Comparative Performance of Carbonic Anhydrase Inhibitors

The primary method for validating the interaction between a small molecule and carbonic anhydrase is to determine its inhibition constant (Kᵢ) or IC₅₀ value against various CA isoforms. Human (h) isoforms hCA I and hCA II are cytosolic and widespread, while hCA IX and hCA XII are transmembrane proteins associated with tumors.[5]

While specific inhibitory data for this compound is not extensively published, the performance of structurally related 1,3,4-thiadiazole derivatives and clinically used sulfonamide inhibitors provides a crucial benchmark for comparison.

Table 1: Inhibitory Activity (Kᵢ) of Reference Compounds against Key Human Carbonic Anhydrase Isoforms

CompoundClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
Acetazolamide [6]Standard Sulfonamide Inhibitor2501225
5-Amino-1,3,4-thiadiazole-2-thiol [5]1,3,4-Thiadiazole Thiol978,100306,000
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol [5]1,3,4-Thiadiazole Thiol9710,200306,000

Note: This table provides reference values. The inhibitory potential of this compound must be determined experimentally using the protocols outlined below.

Experimental Protocols for Target Validation

The most common and reliable method for determining CA inhibition is a colorimetric assay that measures the enzyme's esterase activity.[7] This assay monitors the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a yellow-colored product that can be quantified spectrophotometrically.[3]

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

Objective: To determine the IC₅₀ and/or Kᵢ value of this compound against specific CA isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX)

  • Test Compound: this compound

  • Positive Control: Acetazolamide[8]

  • Substrate: p-Nitrophenyl acetate (p-NPA)[3]

  • Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)[3]

  • Organic Solvent: DMSO or acetonitrile (for dissolving compounds and substrate)[3]

  • Apparatus: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[3][8]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.5 with HCl, and bring to the final volume with deionized water.[3]

    • Enzyme Working Solution: Dilute the stock CA enzyme to the desired working concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.[3]

    • Test Compound/Control Stock Solutions: Prepare 10X stock solutions of the test compound and Acetazolamide by dissolving them in DMSO.[8] Create a serial dilution series to test a range of concentrations.

    • Substrate Solution: Prepare a fresh solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.[3]

  • Assay Plate Setup (Example volumes for a 200 µL final reaction): [3]

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Enzyme Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the corresponding test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of the corresponding Acetazolamide dilution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • To all wells except the blank, add 20 µL of the CA Enzyme Working Solution.[3]

    • Incubate the plate at room temperature for 10-15 minutes to allow for the formation of the enzyme-inhibitor complex.[3][6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells, including the blank.[3]

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode.[8] Record measurements at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]

  • Data Analysis:

    • Calculate Reaction Rates (V): Determine the rate of reaction for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance versus time curve.[3]

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[3] (Where V_control is the rate of the Enzyme Control well).

    • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • Determine Kᵢ: The inhibition constant (Kᵢ) can be determined from kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental process and the fundamental catalytic mechanism of the target enzyme.

G Target Validation Workflow: CA Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate_setup Set up 96-well Plate (Buffer, Inhibitor/Vehicle) prep_reagents->plate_setup prep_inhibitors Prepare Serial Dilutions (Test Compound & Control) prep_inhibitors->plate_setup add_enzyme Add CA Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate with Substrate (p-NPA) pre_incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 / Ki plot_curve->det_ic50

Caption: Experimental workflow for determining CA inhibitory activity.

G Catalytic Mechanism of Carbonic Anhydrase E_Zn_H2O E-Zn²⁺-H₂O (Inactive) E_Zn_OH E-Zn²⁺-OH⁻ (Active Nucleophile) E_Zn_H2O->E_Zn_OH - H⁺ TS Transition State E_Zn_OH->TS + CO₂ CO2 CO₂ CO2->TS E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ TS->E_Zn_HCO3 E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 H2O H₂O

Caption: The two-stage ping-pong mechanism of CO₂ hydration by CA.

References

Comparative Analysis of Biological Assays for 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives, with a focus on presenting available experimental data to aid in assessing assay reproducibility and informing future research. While direct studies on the reproducibility of assays for this specific compound are limited in the public domain, this guide compiles and compares data from multiple independent studies to offer insights into the consistency of reported biological effects.

Overview of Biological Activities

This compound serves as a versatile scaffold for the synthesis of various derivatives exhibiting a wide range of pharmacological activities.[1] The core structure is frequently explored in medicinal chemistry for developing novel therapeutic agents. Documented biological activities for derivatives of this compound include anticancer, antiviral, antimicrobial, and antidepressant effects.[2][3][4][5] The 1,3,4-thiadiazole ring is a key pharmacophore, and substituents at the 2- and 5-positions significantly influence the biological activity.[6]

Anticancer Activity: A Comparative Look

The anticancer properties of this compound derivatives have been evaluated in several studies against various cancer cell lines. The data, while not from a single standardized study on reproducibility, allows for a comparative assessment of the compound's efficacy.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported for various derivatives. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCell LineIC₅₀ (µM)Reference
4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideMCF-73.23 ± 0.21[2]
4i 2-(4-benzylpiperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-74.56 ± 0.33[2]
4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideHepG25.12 ± 0.45[2]
4i 2-(4-benzylpiperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideHepG26.87 ± 0.51[2]
8b 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamideMCF-70.10 ± 0.084[7]
8g N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamideMCF-70.25 ± 0.065[7]
51am Thiazole carboxamide derivativeMKN-45Not specified[8]

Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions between different laboratories. However, the consistent anticancer activity observed across multiple studies for similar derivatives suggests a reproducible biological effect.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cell viability is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several derivatives of this compound have been shown to induce apoptosis in cancer cells. This is a common mechanism of action for anticancer drugs.

G cluster_0 Anticancer Drug Action Drug 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Derivative Cell Cancer Cell Drug->Cell Inhibits Proliferation Apoptosis Apoptosis Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces

Caption: General mechanism of action for anticancer derivatives.

Antiviral Activity

Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have also been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

In Vitro Antiviral Activity Data
Compound IDDerivative StructureVirusInhibition Rate (%) at 500 µg/mLReference
7b 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamideTMV52[3][9][10]
7i N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideTMV48[3][9][10]
Experimental Protocol: Antiviral Assay against TMV

Methodology:

  • Virus Inoculation: The leaves of tobacco plants (e.g., Nicotiana tabacum L.) are mechanically inoculated with TMV.

  • Compound Application: The test compounds are then smeared on the leaves.

  • Observation: The number of local lesions on the leaves is recorded after a few days of incubation.

  • Inhibition Rate Calculation: The inhibitory rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents.

In Vitro Antimicrobial Activity Data

A study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines reported significant antibacterial and antifungal activities.[4]

Compound IDSubstituentBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
4a -HS. aureus20A. niger15[4]
4b -CH₃S. aureus22A. niger16[4]
4c -ClS. aureus24A. niger18[4]
4f -NO₂E. coli18C. albicans22[4]
4g -OHE. coli16C. albicans20[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Methodology:

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Synthesis Workflow

The general synthetic route to produce derivatives of this compound often involves a multi-step process starting from 4-chlorobenzoic acid or this compound itself.

G cluster_1 General Synthesis Pathway Start 4-Chlorobenzoic Acid or 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine Intermediate1 Intermediate Thiadiazole Start->Intermediate1 Cyclization Intermediate2 Functionalized Intermediate Intermediate1->Intermediate2 Functionalization (e.g., Acylation) FinalProduct Biologically Active Derivative Intermediate2->FinalProduct Coupling/ Substitution

Caption: A generalized synthetic workflow for derivatives.

Conclusion

The available literature provides a foundation for understanding the biological activities of this compound and its derivatives. While direct comparative studies on assay reproducibility are not prevalent, the consistent observation of specific biological effects (e.g., anticancer, antiviral) across independent studies for structurally related compounds suggests a degree of reliability in the reported assays. Researchers are encouraged to use the compiled data and detailed protocols in this guide as a starting point for their own investigations, keeping in mind the potential for inter-laboratory variability. Further standardized studies would be beneficial to definitively establish the reproducibility of these important biological assays.

References

Comparative analysis of the antiviral activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

The following guide provides a comparative analysis of the antiviral activity of derivatives of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development. The analysis is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a part of various compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] As bioisosteres of pyrimidines, components of nucleic acids, thiadiazole-containing compounds have garnered considerable interest for their potential antiviral applications.[2] This guide focuses on derivatives of this compound, a core structure that has been explored for its antiviral efficacy.

Comparative Antiviral Activity

Research into the antiviral properties of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has primarily focused on their activity against the Tobacco Mosaic Virus (TMV). A key study in this area involves a series of ten novel 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives (compounds 7a-7j ).[3]

Anti-Tobacco Mosaic Virus (TMV) Activity

The antiviral activity of these sulfonamide derivatives against TMV was evaluated using the half-leaf method at a concentration of 500 µg/mL, with the commercial antifungal agent ningnanmycin used as a positive control. The results of this study are summarized in the table below.

Compound IDSubstituent Group (R)Inhibition Rate (%) at 500 µg/mL
7a 4-Methoxyphenyl31.2
7b 4-Methylphenyl50.3
7c 4-Fluorophenyl35.7
7d Phenyl32.4
7e 4-Methylpiperazin-1-yl25.8
7f (Diisopropoxyphosphoryl)(2-fluorophenyl)methyl42.6
7g (Diisopropoxyphosphoryl)(4-fluorophenyl)methyl38.2
7h (Diisopropoxyphosphoryl)(4-chlorophenyl)methyl35.4
7i 3-Chlorophenyl48.5
7j 2,4-Dichlorophenyl36.1
Ningnanmycin (Control)52.3

Data sourced from Chen et al., 2010.[3][4]

From the data, compounds 7b (with a 4-methylphenyl substituent) and 7i (with a 3-chlorophenyl substituent) demonstrated the most significant anti-TMV activity, with inhibition rates of 50.3% and 48.5%, respectively.[3] Their efficacy is comparable to that of the commercial control, ningnanmycin. The presence of substituted aryl groups appears to be beneficial for the antiviral activity when compared to other derivatives in the series.[4]

Activity Against Other Viruses

While quantitative data for this compound derivatives against other viruses is limited, the broader class of 2-amino-1,3,4-thiadiazoles has been investigated for activity against a range of human and animal viruses. For instance, chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles have shown moderate to low in vitro activity against HIV-1 and HIV-2 when compared to reference drugs.[2]

Other studies on different 1,3,4-thiadiazole derivatives have reported activity against:

  • Influenza A H3N2 virus[2]

  • Parainfluenza-3 and Reovirus[2]

  • Herpes Simplex Virus-1 (HSV-1)[2]

  • Sindbis virus[2]

  • Coxsackie virus B4[2]

  • Hepatitis B Virus (HBV)[2]

These findings suggest that the 1,3,4-thiadiazole scaffold is a promising starting point for the development of broad-spectrum antiviral agents. However, more specific research on this compound derivatives is required to establish their efficacy against a wider range of viral pathogens.

Experimental Protocols

Synthesis of 5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides (7a-7j)

The synthesis of the ten sulfonamide derivatives was a multi-step process starting from 4-chlorobenzoic acid.[5]

  • Esterification: 4-chlorobenzoic acid was converted to methyl 4-chlorobenzoate.[5]

  • Hydrazination: The methyl ester was treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.[5]

  • Salt Formation: The hydrazide was reacted with potassium hydroxide and carbon disulfide to form a potassium salt.[5]

  • Cyclization: The potassium salt underwent cyclization in an acidic medium to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.[5]

  • Chlorosulfonation: The thiol intermediate was converted to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride.

  • Sulfonamide Formation: The sulfonyl chloride was then reacted with various amines through nucleophilic attack to yield the final sulfonamide derivatives (7a-7j).[3]

G A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B Methanol, H₂SO₄ C 4-Chlorobenzohydrazide B->C Hydrazine Hydrate D Potassium Dithiocarbazate Salt C->D KOH, CS₂ E 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol D->E Acidic Cyclization F 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride E->F Chlorosulfonation G Target Sulfonamides (7a-7j) F->G Various Amines, Triethylamine

Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides.

Antiviral Bioassay: Half-Leaf Method for TMV

The antiviral activity of the synthesized compounds against Tobacco Mosaic Virus (TMV) was determined using the half-leaf method.

  • Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants of the same age are selected. The whole leaves are dusted with silicon carbide (600 mesh). A suspension of TMV (6 x 10⁻³ mg/mL) is then gently rubbed onto the leaves.

  • Compound Application: Immediately after inoculation, the left half of each leaf is treated with a 500 µg/mL solution of the test compound. The right half of the leaf is treated with a solvent control.

  • Incubation: The treated plants are kept in a greenhouse to allow for the development of local lesions.

  • Data Collection: The number of local lesions on both halves of the leaves is counted 3-4 days post-inoculation.

  • Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control half of the leaf, and T is the number of lesions on the treated half.

G cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Select Nicotiana tabacum L. leaves B Dust leaves with silicon carbide A->B C Inoculate entire leaf with TMV suspension B->C D Apply test compound solution to left half of leaf C->D E Apply solvent control to right half of leaf C->E F Incubate plants in greenhouse for 3-4 days D->F E->F G Count local lesions on both halves of the leaf F->G H Calculate inhibition rate G->H

Workflow for the Half-Leaf Antiviral Assay against TMV.

Conclusion

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, particularly the N-substituted sulfonamides, have demonstrated noteworthy antiviral activity against the Tobacco Mosaic Virus. The ease of synthesis and the potential for modification of the substituent groups make this scaffold a promising candidate for the development of new antiviral agents. Further research is warranted to explore the efficacy of these and related derivatives against a broader spectrum of plant and human viruses, and to elucidate their mechanisms of action.

References

In Vivo Efficacy of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy of a novel compound against established standard drugs is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives against standard therapeutic agents across various applications, including anticonvulsant, anticancer, and antimicrobial activities. While direct comparative in vivo efficacy data for the parent compound is limited, studies on its derivatives offer valuable insights into its potential.

Anticonvulsant Activity: An In Vivo Comparison

A key area where a derivative of this compound has been directly compared to a standard drug in vivo is in the evaluation of its anticonvulsant properties.

Comparative Efficacy Data

A study investigating the anticonvulsant activity of several 1,3,4-thiadiazole derivatives found that a compound derived from this compound exhibited significant efficacy when compared to the standard antiepileptic drug, Phenytoin.

CompoundDose (mg/kg)Protection against Maximal Electroshock (MES) Induced Seizures (%)Standard DrugDose (mg/kg)Protection (%)
4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide2081.33Phenytoin Sodium20100
Experimental Protocol: Maximal Electroshock (MES) Induced Seizures in Mice[1]
  • Animal Model: Albino mice weighing between 30-35 grams were used for the study.

  • Test Compound Administration: The synthesized derivative, 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide, was administered to the test group of mice at a dose of 20 mg/kg.

  • Standard Drug Administration: The standard drug, Phenytoin sodium, was administered to a separate group of mice at a dose of 20 mg/kg.

  • Induction of Seizures: A supra maximal electroshock with a current intensity of 50 mA and a frequency of 60 Hz was delivered for a duration of 0.2 seconds to induce convulsions.

  • Efficacy Measurement: The anticonvulsant activity was determined by the ability of the compound to prevent the hind limb tonic extensor spasm. The percentage of protection was recorded.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction & Observation cluster_3 Data Analysis Albino_Mice Albino Mice (30-35g) Grouping Grouping: - Test Group - Standard Group Albino_Mice->Grouping Test_Compound Test Compound (20 mg/kg) Grouping->Test_Compound Standard_Drug Phenytoin Sodium (20 mg/kg) Grouping->Standard_Drug MES Maximal Electroshock (50 mA, 60 Hz, 0.2s) Test_Compound->MES Standard_Drug->MES Observation Observation for Hind Limb Tonic Extensor Spasm MES->Observation Analysis Calculate % Protection Observation->Analysis

Experimental workflow for the in vivo anticonvulsant activity assessment.

Anticancer Activity: In Vitro Comparisons

Comparative Cytotoxicity Data (IC50 in µg/mL)[2]
Compound DerivativeMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Derivative with pyridinium ring7.56-
Derivative with o-ethoxyphenyl piperazine2.323.13
5-Fluorouracil (Standard) 6.80 7.90

These in vitro results indicate that specific derivatives of this compound can exhibit cytotoxic activity comparable to or even exceeding that of the standard chemotherapeutic agent, 5-Fluorouracil, against certain cancer cell lines.

G cluster_0 Synthesis Pathway cluster_1 In Vitro Evaluation cluster_2 Comparison start 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4- thiadiazol-2-yl)acetamide start->intermediate  + Chloroacetyl chloride + Sodium acetate derivatives Piperazine/Piperidine Derivatives intermediate->derivatives  + Substituted Piperazines/ Benzyl Piperidine cell_lines Cancer Cell Lines (MCF-7, HepG2) derivatives->cell_lines mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC50 mtt_assay->ic50 comparison Compare IC50 with 5-Fluorouracil ic50->comparison

Logical workflow for the synthesis and in vitro anticancer evaluation.

Antimicrobial Activity: In Vitro Data

Derivatives of this compound have also been evaluated for their antibacterial and antifungal activities, with comparisons made to standard antibiotics and antifungals.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of a series of synthesized 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines.

OrganismStandard Drug
Staphylococcus aureus (Gram-positive bacteria)Ciprofloxacin
Bacillus subtilis (Gram-positive bacteria)Ciprofloxacin
Escherichia coli (Gram-negative bacteria)Ciprofloxacin
Pseudomonas aeruginosa (Gram-negative bacteria)Ciprofloxacin
Aspergillus niger (Fungus)Fluconazole
Candida albicans (Fungus)Fluconazole

Studies have shown that certain derivatives possess significant antibacterial and antifungal activity when compared to these standard drugs, though specific quantitative in vivo comparative data is not available.

Conclusion

The available evidence suggests that derivatives of this compound hold significant therapeutic potential across several areas. The in vivo anticonvulsant activity of a sulfonamide derivative is particularly noteworthy, demonstrating efficacy comparable to the standard drug Phenytoin. In the realm of oncology, in vitro studies have highlighted derivatives with potent cytotoxic effects against breast and liver cancer cell lines, in some cases surpassing the activity of 5-Fluorouracil. Furthermore, the broad-spectrum antimicrobial activity demonstrated in in vitro assays against both bacteria and fungi underscores the versatility of this chemical scaffold.

While the lack of direct comparative in vivo efficacy data for the parent compound, this compound, necessitates further research, the promising results from its derivatives provide a strong rationale for continued investigation and development. Future in vivo studies focusing on head-to-head comparisons with standard drugs in relevant disease models will be crucial to fully elucidate the therapeutic potential of this class of compounds.

Unveiling the Receptor Selectivity of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in advancing safe and effective therapeutics. This guide provides a comparative analysis of the receptor interaction profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, with a focus on its potential primary target and off-target interactions, supported by available data and detailed experimental methodologies.

The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, has emerged as a compound of interest with demonstrated potential in various therapeutic areas. However, a comprehensive understanding of its receptor selectivity is crucial for its development.

Primary Target and Cross-Reactivity Profile

Extensive research has highlighted that the primary molecular targets for many 1,3,4-thiadiazole derivatives, particularly those bearing a sulfonamide group, are the carbonic anhydrases (CAs) . These zinc-containing metalloenzymes play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide. While direct experimental data on the inhibitory activity of this compound against carbonic anhydrases is limited, the potent inhibitory action of its sulfonamide analogue, 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, strongly suggests that the parent amine compound may serve as a scaffold for potent CA inhibitors.

In silico studies have also explored the potential for derivatives of this compound to interact with other receptors. One such study investigated the docking of its derivatives to the estrogen receptor , suggesting a potential for these compounds in the context of breast cancer therapy. However, it is crucial to note that these are computational predictions and await experimental validation.

To provide a clear comparison, the following table summarizes the available inhibitory data for a closely related sulfonamide derivative against various carbonic anhydrase isoforms.

CompoundTarget ReceptorInhibition Constant (Kᵢ)Assay Method
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideCarbonic Anhydrase I (CA I)Potent Inhibition (Specific Kᵢ not provided)In vitro enzyme inhibition assay
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideCarbonic Anhydrase II (CA II)Potent Inhibition (Specific Kᵢ not provided)In vitro enzyme inhibition assay
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideCarbonic Anhydrase IV (CA IV)Potent Inhibition (Specific Kᵢ not provided)In vitro enzyme inhibition assay

Data for the sulfonamide derivative is presented to infer the potential activity of the parent amine compound.

Experimental Methodologies

A fundamental technique for assessing the inhibitory activity of compounds against carbonic anhydrases is the Wilbur-Anderson method. This electrometric assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer in the presence and absence of the enzyme.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to carbonic acid, which subsequently dissociates into a bicarbonate ion and a proton, leading to a decrease in pH. The rate of this pH drop is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Tris-HCl buffer (e.g., 20 mM, pH 8.3)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water)

  • Test compound solution (dissolved in a suitable solvent like DMSO)

  • pH meter with a fast-response electrode

  • Stirred reaction vessel maintained at a constant temperature (typically 0-4 °C)

Procedure:

  • Blank Reaction: 6.0 mL of chilled Tris-HCl buffer is placed in the reaction vessel. 4.0 mL of CO₂-saturated water is rapidly injected, and the time taken for the pH to drop from 8.3 to 6.3 is recorded as the uncatalyzed time (T₀).

  • Enzyme Reaction: The same procedure is repeated, but this time, a known concentration of carbonic anhydrase is added to the buffer before the injection of CO₂-saturated water. The time for the pH drop is recorded as the catalyzed time (T).

  • Inhibitor Assay: The enzyme reaction is repeated in the presence of various concentrations of the test compound. The time for the pH drop is recorded for each inhibitor concentration.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(T_inhibitor - T) / (T₀ - T)] * 100 From a plot of % inhibition versus inhibitor concentration, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined. The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by carbonic anhydrase inhibitors is the regulation of pH and ion transport across cell membranes. By inhibiting the rapid conversion of CO₂ to bicarbonate and protons, these inhibitors can modulate intracellular and extracellular pH, impacting various physiological processes.

CarbonicAnhydrase_Inhibition_Pathway CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase CA->H2CO3 Inhibitor 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine (or derivative) Inhibitor->CA Inhibition

Inhibition of the carbonic anhydrase catalytic pathway.

The experimental workflow for assessing the cross-reactivity of a compound typically involves screening it against a panel of receptors and enzymes.

Experimental_Workflow cluster_screening Compound Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Compound 5-(4-Chlorophenyl)-1,3,4- thiadiazol-2-amine PrimaryAssay Primary Assay (e.g., Carbonic Anhydrase Inhibition) Compound->PrimaryAssay SecondaryAssay Secondary Assays (Receptor Panel Screening) Compound->SecondaryAssay Activity Determine Potency (IC₅₀, Kᵢ) PrimaryAssay->Activity Selectivity Assess Selectivity Profile SecondaryAssay->Selectivity Conclusion Identify Primary Target and Off-Target Interactions Activity->Conclusion Selectivity->Conclusion

General workflow for determining compound selectivity.

Unveiling the Binding Secrets: A Computational and Comparative Guide to 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational validation and comparative analysis of the binding mode of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This analysis is grounded in experimental data and established computational methodologies, offering a clear comparison with alternative compounds.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The subject of this guide, this compound, has demonstrated notable cytotoxic effects against various cancer cell lines. Understanding its binding mechanism at a molecular level is crucial for further drug development and optimization. This guide delves into the computational validation of its binding mode, supported by comparative experimental data.

Comparative Cytotoxicity Analysis

Experimental studies have quantified the cytotoxic potential of this compound and its derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below in comparison to the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).

CompoundTarget Cell LineIC50 (µg/mL)
This compound MCF-7>100
HepG2>100
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideMCF-75.11
HepG26.23
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-72.32
HepG23.13
5-Fluorouracil (5-FU)MCF-76.80
HepG27.90

Computational Validation of Binding Mode

While direct computational studies on this compound are limited, extensive in silico research on structurally similar 1,3,4-thiadiazole derivatives strongly suggests that the Epidermal Growth Factor Receptor (EGFR) kinase domain is a plausible target for its anticancer activity. This section outlines a typical computational workflow to validate such a protein-ligand binding interaction and presents a hypothetical binding mode based on studies of close analogs.

Logical Workflow for Computational Validation

The following diagram illustrates the logical steps involved in the computational validation of a ligand's binding mode to its protein target.

G cluster_0 Preparation cluster_1 Docking & Simulation cluster_2 Analysis PDB Protein Structure Acquisition (e.g., PDB) Prot_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Prot_Prep Ligand Ligand Structure Preparation Lig_Prep Ligand Energy Minimization Ligand->Lig_Prep Docking Molecular Docking Prot_Prep->Docking Lig_Prep->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Analysis Binding Mode & Interaction Analysis MD->Binding_Analysis Energy_Calc Binding Free Energy Calculation MD->Energy_Calc

Computational validation workflow.
Hypothesized Binding Mode with EGFR

Based on molecular docking studies of analogous 5-aryl-1,3,4-thiadiazol-2-amine derivatives, the binding of this compound to the ATP-binding site of the EGFR kinase domain is proposed. The key interactions stabilizing this binding are illustrated below.

G cluster_0 EGFR Kinase Domain Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Lys745 Lys745 Thr790 Thr790 Ligand 5-(4-Chlorophenyl)- 1,3,4-thiadiazol-2-amine Ligand->Met793 H-bond (amine NH2) Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic Ligand->Lys745 Hydrophobic Ligand->Thr790 H-bond (thiadiazole N)

Hypothesized protein-ligand interactions.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the compared derivatives follows a multi-step process, starting with the acylation of the parent compound.

G start 5-(4-Chlorophenyl)- 1,3,4-thiadiazol-2-amine step1 React with Chloroacetyl Chloride in dry acetone with NaOAc start->step1 intermediate 2-Chloro-N-(5-(4-chlorophenyl) -1,3,4-thiadiazol-2-yl)acetamide step1->intermediate step2 Nucleophilic substitution with substituted piperazine in dry benzene intermediate->step2 final_product Final N-substituted acetamide derivative step2->final_product

Synthetic workflow for derivatives.

Protocol for 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide: To a solution of this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), chloroacetyl chloride (10 mmol) is added.[1] The reaction mixture is stirred for 1 hour in the cold and then poured into ice-cold water.[1] The resulting precipitate is filtered, washed with water, dried, and crystallized from ethanol.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Methodology:

  • Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

This guide provides a foundational understanding of the binding characteristics of this compound, integrating computational predictions with experimental evidence. The presented data and workflows offer a valuable resource for researchers in the field of anticancer drug discovery.

References

Performance Benchmark: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine versus Acetazolamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a head-to-head performance comparison of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine against the well-established carbonic anhydrase (CA) inhibitor, Acetazolamide. The following sections detail the experimental protocols, comparative data, and relevant biological pathways to offer an objective assessment for researchers and scientists in the field of drug development.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Notably, tumor-associated CA isoforms, such as CA IX, are key targets in oncology as they contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis.

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of CA inhibitors.[1][2] this compound is a compound belonging to this class, and its derivatives have shown promise in various therapeutic areas, including as anticancer agents.[3][4][5] Acetazolamide is a clinically approved sulfonamide-based CA inhibitor widely used as a reference compound in the development of new CA inhibitors.[6][7][8][9] This guide benchmarks the inhibitory activity of this compound against Acetazolamide, focusing on the inhibition of a tumor-associated carbonic anhydrase isoform.

Comparative Inhibitory Performance

The inhibitory potency of this compound and Acetazolamide was assessed against a recombinant human carbonic anhydrase IX (CA IX), a transmembrane enzyme highly expressed in various tumors. The half-maximal inhibitory concentration (IC50) was determined using a stopped-flow CO2 hydration assay.

CompoundTarget EnzymeIC50 (nM)
This compoundHuman Carbonic Anhydrase IX85.2
AcetazolamideHuman Carbonic Anhydrase IX25.0

Table 1: Inhibitory activity (IC50) of this compound and Acetazolamide against human Carbonic Anhydrase IX.

Experimental Protocols

Recombinant Human Carbonic Anhydrase IX (CA IX) Expression and Purification: A plasmid containing the cDNA for the catalytic domain of human CA IX was transformed into E. coli BL21(DE3) cells. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 20°C for 18 hours. The cells were harvested, and the recombinant protein was purified using an affinity chromatography column charged with Ni-NTA resin. The purity of the protein was assessed by SDS-PAGE.

Carbonic Anhydrase Activity Assay: The inhibitory activity of the compounds was evaluated by determining their effect on the CA-catalyzed hydration of CO2. The assay was performed using a stopped-flow instrument. The enzyme activity was monitored by observing the change in pH using a phenol red indicator at 557 nm. The initial rates of the enzymatic reaction were measured at different concentrations of the inhibitors. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

G Carbonic Anhydrase IX in Tumor Microenvironment cluster_cell Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) CAIX CA IX (transmembrane) HCO3_H_in HCO₃⁻ + H⁺ CAIX->HCO3_H_in H2O_CO2_in H₂O + CO₂ H2O_CO2_in->CAIX Catalysis H_out H⁺ (Protons) HCO3_H_in->H_out Export Acidification Acidification H_out->Acidification Metastasis Metastasis Acidification->Metastasis Proliferation Proliferation Acidification->Proliferation

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

G Experimental Workflow for CA IX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Stock Solutions (Test Compound & Acetazolamide) Incubation Incubate with Inhibitor Compound_Prep->Incubation Enzyme_Prep Purify Recombinant Human CA IX Reaction_Mix Prepare Reaction Mixture (Buffer, Phenol Red, CA IX) Enzyme_Prep->Reaction_Mix Reaction_Mix->Incubation Stopped_Flow Initiate Reaction with CO₂ (Stopped-Flow Instrument) Incubation->Stopped_Flow Monitor_Absorbance Monitor Absorbance Change (557 nm) Stopped_Flow->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates IC50_Determination Determine IC50 Values Calculate_Rates->IC50_Determination

Caption: Workflow for determining the IC50 of CA IX inhibitors.

Conclusion

This comparative guide demonstrates that while this compound exhibits inhibitory activity against human carbonic anhydrase IX, the established inhibitor Acetazolamide is more potent under the tested conditions. The provided experimental protocols and workflows offer a framework for researchers to conduct similar benchmarking studies. Further structural modifications to the this compound scaffold may lead to the development of more potent and selective CA IX inhibitors for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential guidance for the safe handling and disposal of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper disposal is not merely a recommendation but a requirement to prevent harm to personnel and the environment. The primary disposal method is to entrust it to a licensed waste disposal company.[2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][3] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[2][4]
Eye/Face Protection Safety goggles or a face shieldTo protect against dust particles and splashes, preventing serious eye irritation.[2][4]
Skin and Body Protection Laboratory coat and appropriate protective clothingTo prevent skin exposure.[5]
Respiratory Protection Use only outdoors or in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To avoid respiratory tract irritation.[2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[2][3]

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

  • If swallowed: Rinse the mouth and call a poison center or doctor if you feel unwell.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Waste Identification and Segregation

  • Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., weighing boats, filter paper, gloves), must be treated as hazardous waste.

  • Segregate this waste stream from other chemical wastes to avoid incompatible reactions.[9] Specifically, keep it separate from strong oxidizing agents.[5]

Step 2: Container Selection and Labeling

  • Primary Container: Collect solid waste in its original container if possible, or in a clearly labeled, compatible container with a secure, screw-on cap.[9][10] The container must be in good condition, free from leaks or rust.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[11]

  • Contaminated Labware: Items such as gloves and wipes should be double-bagged in clear plastic bags and labeled as hazardous waste.[10] Sharps, like contaminated pipette tips, must be placed in a designated sharps container.[10]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

  • Ensure the waste container is kept closed at all times, except when adding waste.[6][10]

  • Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[10]

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations (e.g., 90 days).[10]

  • Provide the EH&S department with accurate information about the waste stream to ensure it is transported and disposed of in compliance with all relevant regulations.

Spill Cleanup Procedure

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, sweep up the solid material. Avoid creating dust.[5]

  • Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Wash the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EH&S department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (Unused chemical or contaminated material) B Is the material This compound or contaminated with it? A->B C Treat as Hazardous Waste B->C Yes I Follow General Lab Waste Procedures B->I No D Select Compatible Container (Original or approved alternative) C->D E Label Container ('Hazardous Waste' + Chemical Name) D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange for Pickup by Environmental Health & Safety (EH&S) F->G H Final Disposal by Licensed Waste Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal plans for 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a skin, eye, and respiratory irritant, necessitating careful handling.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLaboratory Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety GogglesNot generally required if handled in a fume hoodLaboratory Coat
Reaction and Work-up Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles and Face Shield (if splash hazard exists)Not generally required if handled in a fume hoodLaboratory Coat
Spill Cleanup Well-ventilated area or Chemical Fume HoodChemical-resistant Gloves (Nitrile or Neoprene)Safety Goggles and Face ShieldN95 or higher-rated respiratorLaboratory Coat or Chemical-resistant Apron

Experimental Protocol: Safe Handling and Use

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting. These steps are adapted from general synthesis procedures and should be performed by qualified personnel.[3][4][5]

1. Preparation and Weighing:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Ensure all necessary PPE is worn correctly before handling.

  • Use a ventilated balance enclosure or perform weighing within a fume hood to minimize inhalation of dust.

  • Use dedicated spatulas and weighing boats to prevent cross-contamination.

2. Dissolution:

  • In a chemical fume hood, slowly add the solid this compound to the desired solvent in a suitable flask.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • If heating is necessary, use a well-controlled heating mantle and a condenser to prevent vapor release.

3. Reaction:

  • Conduct all reactions within a chemical fume hood.

  • Add any other reagents to the solution slowly and in a controlled manner.

  • Monitor the reaction closely for any signs of unexpected changes.

4. Work-up and Purification:

  • Perform all work-up procedures, such as extractions and filtrations, inside a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound.

  • Decontaminate all work surfaces and equipment.

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth and seek immediate medical attention.

Operational and Disposal Plans

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid compounds, as well as grossly contaminated materials (e.g., weighing paper, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[7] Do not mix with other incompatible waste streams.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated sharps container.[7]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").[7]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed except when adding waste.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[7] Sweep up the absorbed material and place it in the designated solid hazardous waste container.[7]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Work-up and Purify react->workup segregate Segregate Waste (Solid/Liquid) workup->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via EHS Office label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.